2-(3,4-Dimethylphenoxy)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7H,5-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZJNEBQBOTWLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365834 | |
| Record name | 2-(3,4-dimethylphenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26646-48-0 | |
| Record name | 2-(3,4-dimethylphenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-(3,4-Dimethylphenoxy)ethanamine (CAS 26646-48-0)
Disclaimer: This document summarizes the publicly available information for 2-(3,4-Dimethylphenoxy)ethanamine. Extensive searches of scientific literature and patent databases did not yield detailed experimental studies, in-depth biological activity, or established signaling pathways for this specific compound. The information presented is primarily from chemical supplier databases. Methodologies and workflows are presented as generalized examples for a compound of this type and should be considered theoretical in the absence of published experimental protocols.
Core Properties
This compound is an organic chemical compound belonging to the phenoxyethanamine class. The available physicochemical data is summarized below.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 26646-48-0 | [1][2] |
| Molecular Formula | C₁₀H₁₅NO | [1][2] |
| Molecular Weight | 165.23 g/mol | [1][2] |
| Boiling Point | 282.4 °C at 760 mmHg | [3] |
| Density | 0.994 g/cm³ | [3] |
| Flash Point | 127.1 °C | [3] |
| Refractive Index | 1.522 | [3] |
| Purity | ≥95% (as offered by some suppliers) | [1] |
| Storage Conditions | 2-8°C, Sealed in dry, protect from light. | [1][4] |
Computational Data
Computationally predicted properties provide estimates of the molecule's behavior in various chemical and biological systems.
| Property | Value | Reference |
| TPSA (Topological Polar Surface Area) | 35.25 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 1.64 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 3 | [1] |
Experimental Protocols
Proposed Synthetic Workflow (Theoretical)
The following diagram illustrates a plausible, though not experimentally verified, synthetic route to obtain this compound. This workflow is for illustrative purposes only.
General Analytical Workflow
For characterization and purity assessment of a synthesized batch of this compound, a standard analytical workflow would be employed. This involves a combination of chromatographic and spectroscopic techniques.
Biological Activity and Signaling Pathways
There is no published research available detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. Drug development professionals should note that while compounds with similar phenoxyethylamine scaffolds have been investigated for various pharmacological properties, no such data exists specifically for the title compound. Therefore, no signaling pathway diagrams can be provided.
Conclusion
This compound (CAS 26646-48-0) is a commercially available chemical entity for which basic physicochemical properties are known. However, a significant gap exists in the scientific literature regarding its synthesis, analytical characterization, and biological effects. Researchers and drug development professionals interested in this compound would need to undertake foundational research, including the development and validation of synthetic and analytical protocols, followed by initial biological screening to ascertain its pharmacological profile. The information provided herein serves as a baseline summary of available data and a theoretical framework for initiating such studies.
References
- 1. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0292202A1 - 2-(3,4-Dihydroxyphenyl ethyl amines, their preparation and use as pharmaceutical compounds - Google Patents [patents.google.com]
- 3. 2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine [benchchem.com]
- 4. 2-(3,4-Dimethoxyphenyl)ethanamine | LGC Standards [lgcstandards.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(3,4-Dimethylphenoxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3,4-Dimethylphenoxy)ethanamine. Due to the limited availability of experimental data for this specific molecule, this guide combines computational predictions with detailed, standardized experimental protocols that can be employed for its empirical determination. This information is crucial for researchers in drug discovery and development, aiding in the prediction of the compound's behavior in biological systems and guiding formulation strategies.
Core Physicochemical Data
The following table summarizes the available and predicted physicochemical properties of this compound. It is important to note that while computational methods provide valuable estimates, experimental verification is essential for precise characterization.
| Property | Value | Source |
| CAS Number | 26646-48-0 | ChemScene[1] |
| Molecular Formula | C₁₀H₁₅NO | ChemScene[1] |
| Molecular Weight | 165.23 g/mol | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | ChemScene[1] |
| LogP (predicted) | 1.64094 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Rotatable Bonds | 3 | ChemScene[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa (predicted) | Not available | |
| Aqueous Solubility | Not available |
Experimental Protocols
To facilitate the empirical determination of the key physicochemical properties of this compound, the following detailed experimental protocols are provided.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. The capillary method is a standard and widely used technique.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (one end sealed)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: If the sample is crystalline, pulverize a small amount to a fine powder using a mortar and pestle. The sample must be completely dry, as any residual solvent will depress the melting point.[2][3]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[2][3]
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20 °C per minute.[4]
-
For an accurate measurement, use a fresh sample and start heating at a rate of 1-2 °C per minute when the temperature is about 15-20 °C below the approximate melting point.[3][5]
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle melts (the end of melting). This range is the melting point.
-
Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant. The micro boiling point or Thiele tube method is suitable for small sample volumes.
Apparatus:
-
Thiele tube or micro boiling point apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating fluid
Procedure:
-
Sample Preparation: Place approximately 0.5 mL of the liquid sample into a small test tube.
-
Assembly:
-
Place a capillary tube, with the sealed end up, into the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Clamp the assembly in a Thiele tube filled with a heating fluid, ensuring the sample is below the fluid level.[6]
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube.[7]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[6]
-
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is determined. Potentiometric titration is a highly accurate method.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. A co-solvent such as methanol or DMSO may be used if the compound has low aqueous solubility.
-
Titration:
-
Place the sample solution in a beaker with a stir bar and immerse the pH electrode.
-
If the compound is a base, titrate with the standardized strong acid solution. If it is an acid, titrate with the standardized strong base. For an amine, you will be titrating the protonated form with a base. Therefore, first, add an excess of the strong acid to fully protonate the amine.
-
Add the titrant in small, precise increments from the burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot a graph of pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
-
Aqueous Solubility Determination by the Shake-Flask Method
Aqueous solubility is a critical parameter influencing a drug's absorption and distribution. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[8]
Apparatus:
-
Vials with screw caps
-
Shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C)
-
Centrifuge
-
Analytical balance
-
HPLC-UV or LC-MS system for concentration analysis
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Sample Preparation: Add an excess amount of the solid this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration:
-
Seal the vials and place them on a shaker or rotator in a temperature-controlled environment.
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV or LC-MS method.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated supernatant. This concentration represents the aqueous solubility.[8][9]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of this compound.
Biological Context and Signaling Pathways
Currently, there is a lack of specific published research on the biological activities and associated signaling pathways of this compound. However, the broader class of phenoxyethylamine derivatives has been investigated for a range of pharmacological applications, suggesting potential interactions with various biological targets. Further research is required to elucidate the specific biological profile of this compound. Should such data become available, pathway diagrams illustrating its mechanism of action would be a valuable addition to this guide.
References
- 1. chemscene.com [chemscene.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. thinksrs.com [thinksrs.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
2-(3,4-Dimethylphenoxy)ethanamine molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Properties
2-(3,4-Dimethylphenoxy)ethanamine is a primary amine derivative of 3,4-dimethylphenol. The core structure consists of a 3,4-dimethylphenyl group linked to an ethanamine moiety through an ether bond.
Molecular Structure:
The key molecular and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C10H15NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| CAS Number | 26646-48-0 | [1] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 3 | [1] |
Experimental Data and Protocols
A thorough literature search did not yield any specific experimental protocols for the synthesis or application of this compound. While general synthesis methods for similar phenoxyethylamine derivatives exist, no detailed procedures specifically validated for this compound were found.
Biological Activity and Signaling Pathways
There is a notable absence of published research detailing the pharmacological properties, mechanism of action, or associated signaling pathways for this compound. Studies on the related compound, 2-(3,4-dimethoxyphenyl)ethanamine, have explored its derivatives for anti-ulcer activities, but this information is not directly applicable to the phenoxy-variant.[2]
Due to the lack of information on biological pathways, no signaling pathway diagrams can be provided.
Logical Workflow for Future Research
Given the absence of data, a logical workflow for investigating this compound would involve initial synthesis and characterization, followed by a series of in vitro and in vivo studies to determine its biological profile.
References
Spectral Data Analysis of 2-(3,4-Dimethylphenoxy)ethanamine: A Technical Overview
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the spectral characteristics of 2-(3,4-Dimethylphenoxy)ethanamine. Due to the absence of published experimental spectra, this document outlines the expected spectral properties based on the compound's structure and provides generalized experimental protocols for data acquisition.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 26646-48-0 |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Monoisotopic Mass | 165.1154 g/mol |
Predicted Spectral Data
The following data is computationally predicted and serves as an estimation pending experimental validation.
Mass Spectrometry (MS): Predicted m/z values for various adducts are provided to aid in the identification of the compound in mass spectrometric analysis.
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 166.12265 |
| [M+Na]⁺ | 188.10459 |
| [M+NH₄]⁺ | 183.14919 |
| [M+K]⁺ | 204.07853 |
| [M-H]⁻ | 164.10809 |
Data sourced from computational predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons on the disubstituted benzene ring, two methyl group singlets, and aliphatic protons of the ethylamine side chain (likely showing characteristic splitting patterns).
-
¹³C NMR: The spectrum is expected to show distinct signals for the aromatic carbons (including two attached to methyl groups and one to the ether oxygen), the two methyl carbons, and the two aliphatic carbons of the ethylamine chain.
Infrared (IR) Spectroscopy: Key expected vibrational bands would include N-H stretching from the primary amine, C-H stretching from the aromatic and aliphatic groups, C=C stretching from the aromatic ring, and C-O stretching from the ether linkage.
Experimental Protocols
The following are generalized procedures for obtaining spectral data for a compound such as this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is common. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for LC-MS.
-
Data Acquisition: Introduce the sample into the ion source. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to obtain accurate mass measurements, which aids in confirming the elemental composition.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectral characterization of a synthesized chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis and Structural Confirmation.
A Technical Guide to the Solubility of 2-(3,4-Dimethylphenoxy)ethanamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3,4-Dimethylphenoxy)ethanamine in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a strong theoretical framework for understanding its solubility, detailed experimental protocols for its determination, and illustrative data from a closely related compound, 2-(3,4-dimethoxyphenyl)ethylamine.
Introduction to this compound
This compound is an organic compound with the molecular formula C₁₀H₁₅NO.[1][2] Its structure, featuring a dimethylphenoxy group and an ethanamine side chain, suggests it possesses both lipophilic and hydrophilic characteristics, which will govern its solubility in various organic solvents. Understanding its solubility is critical for a range of applications, including reaction chemistry, purification, formulation development, and drug delivery.
Theoretical Framework for Solubility
The solubility of an amine like this compound in organic solvents is governed by the principle of "like dissolves like." The polarity of the solvent, its ability to form hydrogen bonds, and the temperature are key factors. The ethanamine portion of the molecule can act as a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents. The aromatic dimethylphenoxy group, being nonpolar, will favor solubility in nonpolar or weakly polar aprotic solvents.
As an amine, this compound is a basic compound.[3] This property is crucial for its solubility in acidic solutions, where it can be protonated to form a more polar and soluble salt.
Illustrative Solubility Data
Table 1: Quantitative Solubility of 2-(3,4-dimethoxyphenyl)ethylamine
| Solvent | Type | Solubility (mg/mL) |
| Dimethylformamide (DMF) | Polar Aprotic | 30[4][5] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 30[4][5] |
| Ethanol | Polar Protic | 25[4][5] |
| Methanol | Polar Protic | 1[4][5] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Aqueous | 10[4][5] |
Qualitative assessments indicate that 2-(3,4-dimethoxyphenyl)ethylamine is generally soluble in common organic solvents like ethanol, methanol, and chloroform.[6]
Experimental Protocols for Solubility Determination
A precise understanding of solubility requires empirical measurement. The following protocols outline standard methods for determining the solubility of a compound like this compound.
General Isothermal Equilibrium Method
This gravimetric method is a fundamental technique for determining solubility.
Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the equilibration time.
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved particles.
-
Transfer the clear, saturated solution to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a stream of nitrogen, or in a vacuum oven) until a constant weight of the dissolved solid is achieved.
-
Weigh the evaporating dish or vial with the dried solute.
-
Calculate the solubility as the mass of the dissolved solute per volume (e.g., mg/mL) or mass (e.g., g/100 g solvent) of the solvent.
High-Throughput Screening (HTS) Method
For rapid screening of solubility in multiple solvents, automated methods are often employed.
Objective: To quickly assess the approximate solubility of this compound in a large number of solvents.
Materials:
-
Stock solution of this compound in a highly soluble solvent (e.g., DMSO).
-
A panel of organic solvents of interest.
-
96-well microplates.
-
Automated liquid handling system.
-
Plate reader capable of detecting turbidity or light scattering (nephelometer).
Procedure:
-
Dispense the panel of organic solvents into the wells of a 96-well plate.
-
Use an automated liquid handler to add increasing concentrations of the this compound stock solution to the wells containing the different solvents.
-
After a defined incubation and mixing period, measure the turbidity or light scattering in each well using a plate reader.
-
The onset of precipitation, indicated by a sharp increase in turbidity, corresponds to the approximate solubility limit in that solvent.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key processes in solubility assessment.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Caption: Logical Flow for Qualitative Solubility Classification.
Conclusion
While direct, quantitative solubility data for this compound remains to be broadly published, this guide provides the necessary theoretical and practical framework for researchers to understand and determine its solubility profile. By applying the outlined experimental protocols, scientists and drug development professionals can generate the critical data needed for their specific applications. The provided workflows and illustrative data from a related compound serve as a valuable starting point for these investigations.
References
- 1. This compound [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. 635-85-8 CAS MSDS (2-(3,4-dimethoxyphenyl)ethanamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-(3,4-dimethoxyphenyl)ethanamine | 635-85-8 [chemicalbook.com]
- 6. 2-(3,4-Dimethoxy Phenyl)Ethyl Amine: Uses, Synthesis, Safety, Supplier Information & Research Insights – China Chemical Manufacturer [nj-finechem.com]
2-(3,4-Dimethylphenoxy)ethanamine safety data sheet and handling precautions
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive Safety Data Sheet (SDS) for 2-(3,4-Dimethylphenoxy)ethanamine (CAS No. 26646-48-0) was not publicly available at the time of writing. The information herein is compiled from limited data provided by chemical suppliers and should be supplemented with internal risk assessments and, where possible, a complete SDS obtained from the supplier.
Chemical Identification
This section provides the basic identifiers for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 26646-48-0 |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Synonyms | [2-(3,4-Dimethylphenoxy)ethyl]amine |
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties. Data is limited and derived from supplier information and computational models.
| Property | Value | Source |
| Boiling Point | 282.4 °C at 760 mmHg | Chemos GmbH |
| Density | 0.994 g/cm³ | Chemos GmbH |
| Flash Point | 127.1 °C | Chemos GmbH |
| Vapor Pressure | 0.00337 mmHg at 25°C | Chemos GmbH |
| Refractive Index | 1.522 | Chemos GmbH |
| Storage Temperature | 2-8°C, Sealed in a dry place, protect from light. | BLD Pharm, ChemScene |
| Purity (typical) | >95% | ChemScene |
Computational Data:
| Parameter | Value | Source |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | ChemScene |
| LogP (octanol-water partition coefficient) | 1.64 | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Rotatable Bonds | 3 | ChemScene |
Hazard Identification and GHS Classification
Based on available supplier data, this compound is classified as a hazardous substance.
Signal Word: Warning
GHS Hazard Pictograms:
GHS Hazard Statements:
| Code | Statement |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
GHS Precautionary Statements:
A comprehensive list of precautionary statements is provided below, outlining measures to prevent and respond to exposure.
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P330 | Rinse mouth. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
Note: No specific experimental protocols for the toxicological or safety assessment of this compound were found in the public domain. The GHS classifications (H302, H315, H319, H335) are presumably based on data from studies analogous to standard OECD (Organisation for Economic Co-operation and Development) test guidelines, such as:
-
OECD TG 420/423/425 for Acute Oral Toxicity (for H302).
-
OECD TG 404 for Acute Dermal Irritation/Corrosion (for H315).
-
OECD TG 405 for Acute Eye Irritation/Corrosion (for H319).
-
OECD TG 403 for Acute Inhalation Toxicity, often supplemented with observational data for respiratory irritation (for H335).
Researchers should consult a full SDS from their supplier for details on the specific studies conducted.
Handling Precautions and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, stringent adherence to safety protocols is mandatory.
Engineering Controls
-
Work should be conducted in a well-ventilated area.
-
A certified chemical fume hood is required for handling this substance to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection:
-
Wear a flame-retardant laboratory coat.
-
Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves prior to use and dispose of them properly after use.
-
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
The logical workflow for handling this chemical is outlined in the diagram below.
First Aid Measures
In case of exposure, follow these first aid protocols immediately and seek medical attention.
| Exposure Route | First Aid Protocol |
| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician immediately. Rinse mouth. Do NOT induce vomiting. |
| Skin Contact | IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
The following diagram illustrates the decision-making process in the event of an accidental exposure.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2°C and 8°C. Protect from light.
-
Disposal: Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations. Do not allow it to enter drains or the environment. Contact a licensed professional waste disposal service.
In-depth Technical Guide: Potential Biological Activity of 2-(3,4-Dimethylphenoxy)ethanamine
Disclaimer: Scientific literature available in the public domain lacks specific studies on the biological activity of 2-(3,4-Dimethylphenoxy)ethanamine. Therefore, this document provides a discussion of its potential biological activities based on its chemical structure and the known pharmacological profiles of structurally related compounds. The experimental protocols and quantitative data presented are representative examples from studies on analogous compounds and should be considered hypothetical in the context of this compound.
Introduction
This compound is a phenethylamine derivative. The phenethylamine scaffold is a core component of many neuroactive compounds, including neurotransmitters, hormones, and a wide range of synthetic drugs. The specific substitutions on the phenoxy and ethylamine moieties of this compound suggest potential interactions with various biological targets, particularly within the central nervous system.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO[1][2] |
| Molecular Weight | 165.23 g/mol [1] |
| Structure | |
| This compound |
Potential Pharmacological Profile
Based on the activities of structurally similar phenoxyethylamine and phenethylamine derivatives, this compound could potentially exhibit activity at several classes of receptors and transporters.
Monoamine Receptors and Transporters
Phenethylamine derivatives are well-known for their interactions with monoamine systems. This includes serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters.
-
Serotonin Receptors: Many substituted phenethylamines are agonists or partial agonists at serotonin receptors, particularly the 5-HT₂ family (5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂C). Activity at the 5-HT₂ₐ receptor is associated with psychedelic effects, while modulation of 5-HT₂C receptors can influence appetite and mood.
-
Monoamine Transporters: The ethylamine side chain is a key structural feature for interaction with the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Inhibition of these transporters increases the synaptic concentration of the respective neurotransmitters and is a common mechanism of action for antidepressant and stimulant drugs.
Trace Amine-Associated Receptors (TAARs)
Phenethylamine and its derivatives are endogenous ligands for trace amine-associated receptors, with TAAR1 being the most studied. Activation of TAAR1 can modulate the activity of the dopamine and serotonin systems, suggesting a potential role in neuropsychiatric disorders.
Hypothetical Experimental Investigation Workflow
The following diagram outlines a potential workflow for the initial biological characterization of a novel compound like this compound.
Representative Experimental Protocols
The following are examples of experimental protocols that would be essential for characterizing the biological activity of this compound. These are based on standard methodologies used for similar compounds.
Radioligand Binding Assay for Serotonin 5-HT₂ₐ Receptor
-
Objective: To determine the binding affinity of this compound for the human serotonin 5-HT₂ₐ receptor.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Radioligand: [³H]ketanserin.
-
Non-specific binding control: Mianserin.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound: this compound at various concentrations.
-
-
Procedure:
-
Cell membranes are incubated with [³H]ketanserin and varying concentrations of the test compound in the assay buffer.
-
Incubation is carried out at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data are analyzed to calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently the Kᵢ (inhibition constant).
-
Monoamine Transporter Uptake Assay
-
Objective: To assess the inhibitory effect of this compound on the uptake of serotonin, dopamine, and norepinephrine by their respective transporters.
-
Materials:
-
HEK293 cells stably expressing human SERT, DAT, or NET.
-
Radiolabeled substrates: [³H]5-HT, [³H]dopamine, or [³H]norepinephrine.
-
Known inhibitors for positive controls (e.g., fluoxetine for SERT, GBR12909 for DAT, desipramine for NET).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
-
Procedure:
-
Cells are pre-incubated with varying concentrations of this compound or a control inhibitor.
-
The respective radiolabeled substrate is added to initiate the uptake reaction.
-
Incubation is carried out for a short period (e.g., 10 minutes) at 37°C.
-
Uptake is terminated by washing the cells with ice-cold buffer.
-
Cells are lysed, and the intracellular radioactivity is measured by scintillation counting.
-
The IC₅₀ values for the inhibition of each transporter are determined.
-
Potential Signaling Pathways
Should this compound act as an agonist at the 5-HT₂ₐ receptor, it would likely activate the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Conclusion
While there is a notable absence of direct research on this compound, its chemical structure strongly suggests potential activity within the central nervous system, particularly as a modulator of monoaminergic systems. The phenoxyethylamine scaffold is a privileged structure in neuropharmacology, and therefore, this compound warrants further investigation. The hypothetical workflows, protocols, and pathways outlined in this guide provide a framework for such future research. Any potential therapeutic applications or toxicological concerns can only be determined through rigorous experimental evaluation.
References
Unveiling 2-(3,4-Dimethylphenoxy)ethanamine: A Technical Profile of a Novel Phenoxyethylamine Derivative
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature on the specific discovery, history, and biological activity of 2-(3,4-Dimethylphenoxy)ethanamine (CAS No. 26646-48-0) is limited. This guide provides a technical profile based on its chemical properties and extrapolates potential synthetic routes and pharmacological characteristics from closely related, well-researched analogs, primarily the phenoxyethylamine and phenethylamine classes of compounds.
Introduction
This compound is a primary amine belonging to the phenoxyethylamine class of organic compounds. Its structure, featuring a dimethyl-substituted phenyl ring linked via an ether bond to an ethylamine moiety, suggests potential for biological activity. Phenoxyethylamine derivatives are integral scaffolds in medicinal chemistry, forming the basis for a wide range of pharmaceuticals.[1] While this specific molecule remains largely unexplored in peer-reviewed literature, an analysis of its structure in the context of its chemical relatives can provide valuable insights for researchers.
Physicochemical and Computed Properties
Quantitative data for this compound is primarily available from chemical suppliers. The following tables summarize its key chemical identifiers and computed physicochemical properties.
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
| CAS Number | 26646-48-0 | ChemScene[2] |
| Molecular Formula | C₁₀H₁₅NO | ChemScene[2] |
| Molecular Weight | 165.23 g/mol | ChemScene[2] |
| Synonyms | UKRORGSYN-BB BBV-027310 | ChemScene[2] |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | ChemScene[2] |
| LogP (octanol-water partition coefficient) | 1.64 | ChemScene[2] |
| Hydrogen Bond Acceptors | 2 | ChemScene[2] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Rotatable Bonds | 3 | ChemScene[2] |
Potential Synthesis and Experimental Protocols
Proposed General Synthesis of this compound
A common and effective method for preparing phenoxyethylamine derivatives is the Williamson ether synthesis followed by reduction or Gabriel synthesis.
Experimental Protocol (Hypothetical):
Step 1: Williamson Ether Synthesis
-
Reaction Setup: To a solution of 3,4-dimethylphenol (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Add 2-bromoacetonitrile or 2-chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield 2-(3,4-dimethylphenoxy)acetonitrile.
Step 2: Reduction of the Nitrile
-
Reaction Setup: Dissolve the crude 2-(3,4-dimethylphenoxy)acetonitrile from the previous step in a suitable solvent like tetrahydrofuran (THF) or diethyl ether.
-
Reducing Agent: Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄, 2.0 eq) or borane-tetrahydrofuran complex (BH₃·THF, 2.0 eq) at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.
-
Quenching and Isolation: Cool the reaction to 0 °C and quench it by the sequential addition of water and a sodium hydroxide solution. Filter the resulting solid and extract the filtrate with an organic solvent. Dry the organic layer and concentrate it to yield this compound. The final product can be purified by distillation or column chromatography.
Caption: A proposed two-step synthesis of this compound.
Potential Pharmacological Activity and Signaling Pathways
Due to the lack of specific studies on this compound, its mechanism of action and effects on signaling pathways are unknown. However, by examining structurally similar compounds, we can hypothesize potential areas of biological activity.
Many phenethylamine and phenoxyethylamine derivatives are known to interact with the central nervous system, particularly with monoamine neurotransmitter systems. For instance, derivatives of the closely related 2-(3,4-dimethoxyphenyl)ethanamine have been investigated for antidepressant-like effects and as building blocks for pharmaceuticals targeting cardiovascular and neurological disorders.[3][4] These effects are often mediated through interactions with serotonin, dopamine, and norepinephrine receptors and transporters.
Given this, a logical workflow for the initial investigation of this compound would involve a series of in vitro and in vivo assays to determine its biological targets and functional effects.
Caption: A logical workflow for the pharmacological investigation of this compound.
Conclusion and Future Directions
This compound represents an under-investigated molecule within the pharmacologically significant class of phenoxyethylamines. While its specific history and biological functions are yet to be documented, its chemical structure provides a foundation for hypothesizing its synthesis and potential biological activities. The technical information and proposed research workflows presented in this guide offer a starting point for scientists and researchers interested in exploring the therapeutic potential of this and other novel phenoxyethylamine derivatives. Future research should focus on the synthesis and subsequent in vitro and in vivo screening of this compound to elucidate its pharmacological profile and mechanism of action.
References
- 1. 2-(4-Chloro-3,5-dimethylphenoxy)ethanamine | 26583-64-2 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine [benchchem.com]
- 4. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Studies on 2-(3,4-Dimethylphenoxy)ethanamine: A Technical Whitepaper
Disclaimer: Direct theoretical and experimental studies on 2-(3,4-Dimethylphenoxy)ethanamine are limited in publicly accessible scientific literature. This document provides a comprehensive overview based on established theoretical and computational methodologies applied to the broader class of phenoxyethanamine and phenoxypropanolamine derivatives, which share a common structural scaffold and are known to interact with biological targets such as adrenoceptors. The data and pathways presented herein are representative and intended to guide research and development efforts.
Introduction
This compound is a primary amine belonging to the class of phenoxyalkanolamines. This structural motif is a key pharmacophore in a wide range of biologically active compounds, notably as ligands for G protein-coupled receptors (GPCRs), such as the β-adrenergic receptors.[1][2] Theoretical studies, including computational chemistry and molecular modeling, are crucial for understanding the structure-activity relationships (SAR), predicting biological activity, and designing novel therapeutic agents based on this scaffold. This whitepaper outlines the common theoretical approaches and inferred molecular properties of this compound.
Molecular Properties and Computational Data
Computational methods are instrumental in predicting the physicochemical and pharmacokinetic properties of molecules. The following table summarizes key calculated descriptors for this compound.
| Property | Value | Methodology | Significance |
| Molecular Formula | C₁₀H₁₅NO | - | Basic molecular composition. |
| Molecular Weight | 165.23 g/mol | - | Influences diffusion and transport properties. |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | Fragment-based calculation | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. |
| LogP (Octanol-Water Partition Coefficient) | 1.64 | Atom-based calculation | Indicates the lipophilicity of the molecule, affecting its membrane permeability and distribution. |
| Hydrogen Bond Donors | 1 | Rule-based | The primary amine group can donate a hydrogen bond, crucial for receptor interactions. |
| Hydrogen Bond Acceptors | 2 | Rule-based | The ether oxygen and the amine nitrogen can accept hydrogen bonds, contributing to binding affinity. |
| Rotatable Bonds | 3 | Rule-based | Indicates molecular flexibility, which is important for conformational adaptation to a binding site. |
Theoretical Methodologies for Phenoxyethanamine Derivatives
A variety of computational techniques are employed to study molecules in the phenoxyethanamine class. These studies provide insights into their electronic structure, conformational preferences, and interactions with biological macromolecules.
Quantum Mechanical Calculations
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to determine the electronic properties of a molecule.
Experimental Protocol: Molecular Electrostatic Potential (MEP) Calculation
-
Structure Optimization: The 3D structure of this compound is first optimized using a suitable QM method (e.g., B3LYP functional with a 6-31G* basis set) to find its lowest energy conformation.
-
Single Point Energy Calculation: A single point energy calculation is performed on the optimized geometry using a higher level of theory or a larger basis set if required.
-
MEP Calculation: The molecular electrostatic potential is calculated from the resulting electron density distribution. The MEP is then mapped onto the molecular surface to visualize regions of positive and negative potential. For phenoxyalkanolamine derivatives, negative potential regions around the oxygen and aromatic ring are often key for receptor recognition.[1]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. Given the structural similarity of this compound to β-adrenergic ligands, docking studies against β-adrenoceptor crystal structures are highly relevant.[3][4][5]
Experimental Protocol: Protein-Ligand Docking
-
Receptor Preparation: A high-resolution crystal structure of the target receptor (e.g., β2-adrenergic receptor, PDB ID: 2RH1) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned.
-
Ligand Preparation: A 3D structure of this compound is generated and its energy is minimized. Tautomeric and ionization states at physiological pH are considered.
-
Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to systematically sample conformations of the ligand within the defined binding site of the receptor.
-
Scoring and Analysis: The resulting poses are scored based on a scoring function that estimates the binding affinity. The top-ranked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[6][7][8][9][10] For a series of substituted phenoxyethanamine derivatives, a QSAR model could predict their binding affinity or functional activity.
Experimental Protocol: 3D-QSAR (CoMFA/CoMSIA)
-
Dataset Selection: A dataset of phenoxyethanamine analogs with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is compiled.
-
Molecular Alignment: The 3D structures of all molecules in the dataset are aligned based on a common scaffold.
-
Field Calculation: For Comparative Molecular Field Analysis (CoMFA), steric and electrostatic fields are calculated on a 3D grid surrounding the aligned molecules. For Comparative Molecular Similarity Indices Analysis (CoMSIA), additional fields like hydrophobic, and hydrogen bond donor/acceptor fields are also calculated.
-
Statistical Analysis: Partial Least Squares (PLS) regression is used to derive a correlation between the calculated field values (independent variables) and the biological activities (dependent variable).
-
Model Validation: The predictive power of the resulting QSAR model is assessed using cross-validation and external test sets.
Inferred Signaling Pathway and Mechanism of Action
Based on its structural similarity to known β-adrenergic agonists, this compound is hypothesized to act as a ligand for β-adrenergic receptors. The binding of an agonist to these receptors typically initiates a G-protein signaling cascade.
Caption: Hypothesized Gs-protein signaling pathway for this compound.
Experimental Workflow for Theoretical Analysis
The logical flow for a comprehensive theoretical investigation of this compound would involve a multi-step computational approach, starting from single-molecule properties and progressing to its interaction with a biological system.
References
- 1. Modeling of beta-adrenoceptors based on molecular electrostatic potential studies of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thermodynamics and docking of agonists to the β(2)-adrenoceptor determined using [(3)H](R,R')-4-methoxyfenoterol as the marker ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling GPCR active state conformations: the β(2)-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. In Silico Searching for Alternative Lead Compounds to Treat Type 2 Diabetes through a QSAR and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. QSAR investigations on benzylideneamino and phenyliminomethyl scaffolds for selective COX-2 inhibiton: a Hansch approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 2-(3,4-Dimethylphenoxy)ethanamine from 3,4-dimethylphenol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(3,4-Dimethylphenoxy)ethanamine from 3,4-dimethylphenol. The primary synthetic route described is the Williamson ether synthesis, a robust and widely used method for the formation of ethers. This application note includes a step-by-step experimental procedure, a summary of reaction parameters, and a visual representation of the synthetic workflow. The target compound is of interest in medicinal chemistry and drug development as a potential pharmacophore or intermediate.
Introduction
This compound is an aryloxyethanamine derivative. Aryloxyethanamine scaffolds are present in a variety of biologically active molecules and are of significant interest in the development of new therapeutic agents. The synthesis of this class of compounds is typically achieved through the formation of an ether linkage between a phenol and an ethanolamine derivative. The Williamson ether synthesis is a classical and efficient method for this transformation, involving the reaction of a deprotonated alcohol (phenoxide) with an organohalide.[1] This protocol details a two-step process: the formation of the sodium salt of 3,4-dimethylphenol, followed by its reaction with 2-chloroethylamine hydrochloride.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. This representative protocol is based on established Williamson ether synthesis procedures for analogous compounds.
| Parameter | Value | Reference |
| Reactants | ||
| 3,4-Dimethylphenol | 1.0 eq | General Procedure |
| Sodium Hydroxide | 1.1 eq | General Procedure |
| 2-Chloroethylamine Hydrochloride | 1.2 eq | General Procedure |
| Reaction Conditions | ||
| Solvent | Ethanol | [1] |
| Temperature | Reflux (approx. 78 °C) | [1] |
| Reaction Time | 12-24 hours | General Procedure |
| Product Information | ||
| Product Name | This compound | |
| Molecular Formula | C₁₀H₁₅NO | |
| Molecular Weight | 165.23 g/mol | |
| Expected Yield | 60-80% | Estimated |
| Physical Form | Oil or low melting solid |
Experimental Protocol
This protocol describes the synthesis of this compound via a Williamson ether synthesis.
Materials:
-
3,4-Dimethylphenol
-
Sodium hydroxide (NaOH)
-
2-Chloroethylamine hydrochloride
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Formation of the Phenoxide:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylphenol (1.0 eq) in anhydrous ethanol.
-
To this solution, carefully add sodium hydroxide (1.1 eq) in portions.
-
Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium 3,4-dimethylphenoxide.
-
-
Williamson Ether Synthesis:
-
Add 2-chloroethylamine hydrochloride (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
-
Characterization:
The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: 2-(3,4-Dimethylphenoxy)ethanamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(3,4-Dimethylphenoxy)ethanamine as a versatile building block in organic synthesis, particularly for the development of novel bioactive molecules. The primary amine functionality of this compound serves as a key reactive handle for various chemical transformations, enabling the synthesis of a diverse range of derivatives.
Introduction
This compound is a valuable primary amine that serves as a scaffold in medicinal chemistry and drug discovery. Its structure, featuring a dimethylphenoxy group linked to an ethylamine moiety, provides a foundation for the synthesis of compounds with potential therapeutic applications. The nucleophilic nature of the primary amine allows for straightforward reactions with a variety of electrophiles to generate N-substituted derivatives, including amides, sulfonamides, and secondary or tertiary amines. These derivatives are of significant interest for screening for various biological activities.
Key Synthetic Applications
The primary amine of this compound is a versatile functional group for building molecular complexity. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions with a wide array of electrophilic partners. Key transformations include:
-
N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides to form stable amide bonds. This is a common strategy in drug development to modify the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a class of compounds known for a broad spectrum of biological activities, including antibacterial and diuretic properties.
-
N-Alkylation (Reductive Amination): Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. This method is highly efficient for introducing a wide variety of substituents on the nitrogen atom.
Data Presentation: Representative Synthetic Transformations
The following table summarizes the expected outcomes for key synthetic transformations of this compound based on established methodologies for structurally similar primary amines.
| Reaction Type | Electrophile | Product | Typical Reagents & Conditions | Representative Yield (%) |
| N-Acetylation | Acetyl chloride | N-(2-(3,4-Dimethylphenoxy)ethyl)acetamide | Triethylamine, Chloroform, 0°C to rt, overnight | >90 |
| N-Sulfonylation | Benzenesulfonyl chloride | N-(2-(3,4-Dimethylphenoxy)ethyl)benzenesulfonamide | Pyridine or Triethylamine, Dichloromethane, 0°C to rt | 85-95 (Estimated) |
| Reductive Amination | Benzaldehyde | N-Benzyl-2-(3,4-dimethylphenoxy)ethanamine | Sodium triacetoxyborohydride, Dichloroethane, rt, 12h | 80-95 (Estimated) |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on well-established procedures for primary amines and can be adapted for this compound.
Protocol 1: Synthesis of N-(2-(3,4-Dimethylphenoxy)ethyl)acetamide (N-Acetylation)
Objective: To synthesize the N-acetyl derivative of this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine
-
Chloroform, anhydrous
-
Magnesium sulfate (MgSO₄)
-
Carbon tetrachloride (CCl₄)
-
Cyclohexane
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous chloroform (10 volumes).
-
Cool the stirred solution to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by washing the mixture with water (3 x 5 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid product.
-
For purification, dissolve the solid in a minimal amount of hot carbon tetrachloride and add cyclohexane until turbidity is observed.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystalline product by filtration and dry under vacuum to afford N-(2-(3,4-Dimethylphenoxy)ethyl)acetamide.
Protocol 2: Synthesis of N-(2-(3,4-Dimethylphenoxy)ethyl)benzenesulfonamide (N-Sulfonylation)
Objective: To synthesize the N-benzenesulfonyl derivative of this compound.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 volumes) and cool to 0°C.
-
Add pyridine or triethylamine (1.5 eq) to the solution.
-
Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 12 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Protocol 3: Synthesis of N-Benzyl-2-(3,4-dimethylphenoxy)ethanamine (Reductive Amination)
Objective: To synthesize the N-benzyl derivative of this compound.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (15 volumes), add benzaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-benzylated amine.
Potential Biological Activities and Signaling Pathways
While specific biological data for derivatives of this compound is not extensively published, studies on the closely related 2-(3,4-dimethoxyphenyl)ethylamine suggest potential therapeutic applications. Acyl derivatives of this analog have demonstrated significant antiulcer activity.[1] This activity may be mediated through various pathways involved in gastric protection, such as the modulation of inflammatory responses or the enhancement of mucosal defense mechanisms.
The core phenoxyethylamine scaffold is present in a number of biologically active compounds, suggesting that derivatives of this compound could interact with a range of biological targets. Further screening of a library of such derivatives could uncover novel pharmacological activities.
Visualizations
Caption: Synthetic utility of this compound.
Caption: Workflow for N-Acylation.
References
Application Notes and Protocols for 2-(3,4-Dimethylphenoxy)ethanamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,4-Dimethylphenoxy)ethanamine is a substituted phenoxyethylamine, a chemical scaffold that has garnered significant interest in medicinal chemistry due to its versatile pharmacological activities. While specific research on the 3,4-dimethyl substituted analog is limited in publicly available literature, the broader class of phenoxyethylamine derivatives has been extensively studied, revealing a wide range of biological targets and potential therapeutic applications. These compounds are structurally related to endogenous monoamine neurotransmitters, such as norepinephrine and serotonin, and often exhibit modulatory effects on the central nervous system (CNS).
This document provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, drawing upon data and methodologies from closely related analogs. The provided protocols and conceptual frameworks are intended to serve as a guide for researchers initiating studies on this specific compound.
Potential Therapeutic Applications
Based on the pharmacological profiles of structurally similar phenoxyethylamine derivatives, this compound could be investigated for its potential in the following areas:
-
Antidepressant and Anxiolytic Agents: Many phenoxyethylamine analogs are known to inhibit the reuptake of monoamine neurotransmitters, particularly norepinephrine and serotonin. By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), these compounds can increase the synaptic availability of these neurotransmitters, a key mechanism in the treatment of depression and anxiety disorders.
-
Neurological Disorders: The modulation of monoaminergic systems is a cornerstone in the treatment of various neurological conditions. Investigating the effects of this compound on dopamine transporters (DAT) and its interaction with various serotonin receptor subtypes could reveal its potential for treating disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD) or certain neurodegenerative diseases.
-
Anticancer and Antioxidant Properties: Some studies on substituted phenethylamine-based urea derivatives have indicated potential anticancer and antioxidant activities. These findings suggest that exploring the cytotoxic and radical-scavenging properties of this compound and its derivatives could be a fruitful area of research.
Quantitative Data on Related Phenoxyethylamine Analogs
The following table summarizes representative quantitative data for various phenoxyethylamine analogs, illustrating the types of data that would be crucial to generate for this compound to understand its pharmacological profile.
| Compound/Analog | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference Compound |
| Nisoxetine | NET | [³H]Nisoxetine Binding | - | 1.5 | - |
| Duloxetine | SERT | [³H]Citalopram Binding | - | 0.8 | - |
| Duloxetine | NET | [³H]Nisoxetine Binding | - | 7.5 | - |
| Reboxetine | NET | Norepinephrine Uptake | 10 | - | Desipramine |
| Atomoxetine | NET | Norepinephrine Uptake | 5 | - | - |
| Tedatioxetine | NET | [³H]Nisoxetine Binding | 1.2 | - | Desipramine |
| Tedatioxetine | SERT | [³H]Citalopram Binding | 0.8 | - | - |
Note: This table presents data for well-characterized phenoxyethylamine-related compounds to exemplify the expected data points for novel analogs. Specific data for this compound is not currently available in the public domain.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established assays for characterizing the pharmacological activity of phenoxyethylamine derivatives.
Protocol 1: Norepinephrine Transporter (NET) Uptake Assay
Objective: To determine the inhibitory potency (IC50) of this compound on the norepinephrine transporter.
Materials:
-
HEK293 cells stably expressing human NET (HEK-hNET)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)
-
[³H]-Norepinephrine (Radiolabeled ligand)
-
Desipramine (Reference NET inhibitor)
-
Test compound: this compound
-
Scintillation fluid and liquid scintillation counter
Procedure:
-
Cell Culture: Culture HEK-hNET cells in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂. Seed cells into 24-well plates and grow to 80-90% confluency.
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with KRH buffer.
-
Compound Incubation: Add 200 µL of KRH buffer containing various concentrations of the test compound or reference inhibitor (Desipramine) to the wells. For control wells, add buffer with vehicle. Pre-incubate for 15 minutes at room temperature.
-
Uptake Initiation: Add 50 µL of KRH buffer containing [³H]-Norepinephrine to each well to initiate the uptake reaction. The final concentration of [³H]-Norepinephrine should be close to its Km value for NET.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells by adding 500 µL of 1% SDS to each well. Transfer the lysate to scintillation vials, add 5 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [³H]-Norepinephrine uptake against the logarithm of the test compound concentration using non-linear regression analysis.
Protocol 2: Serotonin Receptor (5-HT₂ₐ) Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human serotonin 2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂ₐ receptor
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4
-
[³H]-Ketanserin (Radiolabeled antagonist)
-
Serotonin or a known 5-HT₂ₐ agonist/antagonist (for non-specific binding determination)
-
Test compound: this compound
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester and liquid scintillation counter
Procedure:
-
Membrane Preparation: Grow HEK-293 cells expressing the 5-HT₂ₐ receptor to confluency. Harvest the cells, homogenize them in ice-cold assay buffer, and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration.
-
Binding Reaction: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [³H]-Ketanserin, 50 µL of assay buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [³H]-Ketanserin, 50 µL of a high concentration of a non-labeled ligand (e.g., 10 µM serotonin), and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of [³H]-Ketanserin, 50 µL of varying concentrations of the test compound, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value from the competitive binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound.
Caption: Norepinephrine signaling pathway and transporter inhibition.
Caption: Workflow for the Norepinephrine Transporter (NET) Uptake Assay.
Caption: Workflow for the Serotonin Receptor (5-HT₂ₐ) Binding Assay.
Conclusion
While direct experimental data on this compound is currently lacking in the scientific literature, its structural similarity to well-characterized phenoxyethylamine derivatives suggests a high potential for activity within the central nervous system. The application notes and detailed protocols provided herein offer a solid foundation for initiating research into the medicinal chemistry of this compound. By systematically evaluating its effects on monoamine transporters and serotonin receptors, researchers can elucidate its pharmacological profile and explore its potential as a novel therapeutic agent. The generation of quantitative data, as outlined, will be critical in guiding future drug design and development efforts based on this promising chemical scaffold.
Application Notes and Protocols: Derivatization of 2-(3,4-Dimethylphenoxy)ethanamine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the derivatization of 2-(3,4-Dimethylphenoxy)ethanamine, a versatile scaffold for the generation of compound libraries for biological screening. We present detailed protocols for two primary derivatization strategies: amide coupling and reductive amination. Furthermore, we outline established high-throughput screening assays to evaluate the biological activity of the synthesized derivatives, focusing on G protein-coupled receptors (GPCRs) and monoamine transporters, common targets for phenoxyethylamine-based compounds. This guide is intended to facilitate the discovery of novel bioactive molecules for therapeutic development.
Introduction
Phenoxyethylamine derivatives are a well-established class of compounds with a broad spectrum of biological activities. The structural motif is present in numerous pharmaceuticals and research compounds, targeting a variety of receptors and transporters in the central nervous system and periphery. The primary amine of this compound serves as a key chemical handle for diversification, allowing for the systematic exploration of the chemical space around this scaffold. Through derivatization, researchers can modulate the physicochemical properties and pharmacological activity of the parent molecule, aiming to identify novel ligands with desired potency, selectivity, and therapeutic profiles.
This application note details two robust and widely used methods for the derivatization of this compound:
-
Amide Coupling: Reaction of the primary amine with a diverse range of carboxylic acids to generate a library of amides.
-
Reductive Amination: Reaction with various aldehydes and ketones to produce a library of secondary amines.
Following synthesis, the resulting compound library can be subjected to a battery of biological assays to identify "hits" for further optimization. We provide detailed protocols for three common cell-based assays:
-
Monoamine Transporter Uptake Inhibition Assay: To identify compounds that modulate the activity of serotonin, dopamine, and norepinephrine transporters.
-
GPCR-mediated cAMP Assay: To screen for agonists and antagonists of Gs and Gi-coupled GPCRs.
-
GPCR-mediated Calcium Flux Assay: To screen for agonists and antagonists of Gq-coupled GPCRs.
Derivatization Strategies and Protocols
General Derivatization Workflow
The derivatization of this compound can be systematically approached to generate a library of diverse compounds. The following diagram illustrates the general workflow.
Caption: General workflow for the derivatization of this compound.
Protocol 1: Amide Coupling via EDC/HOBt
This protocol describes the coupling of this compound with a carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).[1]
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in ACN or DCM (0.1 M), add this compound (1.0 eq), HOBt (0.1 eq), and DIPEA (2.0 eq).
-
Add EDC (1.2 eq) to the mixture and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.
Protocol 2: Reductive Amination
This protocol details the formation of a secondary amine by reacting this compound with an aldehyde or ketone in the presence of a reducing agent.[2][3][4]
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in DCM or MeOH (0.1 M).
-
If desired, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Biological Screening Protocols
The following protocols are designed for high-throughput screening of the synthesized compound library in a 96-well format.
Hypothetical Biological Screening Cascade
A tiered approach is often employed in screening campaigns to efficiently identify and characterize active compounds.
Caption: A typical workflow for a biological screening cascade.
Protocol 3: Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of test compounds to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter (e.g., SERT, DAT, NET).[5][6][7]
Materials:
-
HEK293 cells stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporter.
-
Cell culture medium (e.g., DMEM with 10% FBS, selection antibiotic).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Radiolabeled substrates (e.g., [³H]5-HT, [³H]DA, [³H]NE).
-
Test compounds and known selective inhibitors (e.g., Fluoxetine for SERT, GBR-12909 for DAT, Desipramine for NET).
-
96-well cell culture plates.
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates to achieve a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of test compounds and control inhibitors in KRH buffer.
-
Assay Initiation:
-
Wash the cell monolayer with pre-warmed KRH buffer.
-
Add the diluted test compounds or controls to the wells. Include wells with buffer only (total uptake) and wells with a high concentration of a selective inhibitor (non-specific uptake).
-
Pre-incubate at 37°C for 10-20 minutes.
-
-
Uptake Reaction:
-
Initiate uptake by adding the radiolabeled substrate to each well.
-
Incubate at 37°C for a time within the linear range of uptake (typically 5-15 minutes).
-
-
Assay Termination:
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer.
-
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the total and non-specific uptake. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: GPCR-mediated cAMP Assay (Gs/Gi-coupled)
This assay measures changes in intracellular cyclic AMP (cAMP) levels in response to GPCR activation, suitable for both Gs-coupled (cAMP increase) and Gi-coupled (cAMP decrease) receptors.[8][9][10][11][12]
Materials:
-
Cells stably expressing the GPCR of interest.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (for Gi-coupled assays).
-
Test compounds, known agonist, and antagonist.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well assay plates.
Procedure:
-
Cell Plating: Seed cells expressing the target GPCR into assay plates and culture overnight.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of test compounds to the cells.
-
Antagonist Mode (Gi-coupled): Add a fixed concentration of forskolin along with serial dilutions of test compounds.
-
Antagonist Mode (Gs-coupled): Add a fixed concentration (e.g., EC₈₀) of a known agonist along with serial dilutions of test compounds.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions.
-
Signal Measurement: Read the plate on a suitable plate reader.
-
Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. For agonist mode, determine EC₅₀ values. For antagonist mode, determine IC₅₀ values.
Protocol 5: GPCR-mediated Calcium Flux Assay (Gq-coupled)
This assay measures transient increases in intracellular calcium concentration following the activation of Gq-coupled GPCRs.[13][14][15][16][17]
Materials:
-
Cells stably expressing the Gq-coupled GPCR of interest.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Probenecid (optional, to prevent dye leakage).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds, known agonist, and antagonist.
-
96-well or 384-well black-walled, clear-bottom assay plates.
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into black-walled assay plates and culture overnight.
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive dye loading buffer.
-
Incubate at 37°C for 1 hour, followed by 30 minutes at room temperature.
-
-
Assay Measurement:
-
Place the assay plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Agonist Mode: Inject serial dilutions of test compounds and monitor the fluorescence signal in real-time.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of test compounds, then inject a fixed concentration (e.g., EC₈₀) of a known agonist and monitor the fluorescence signal.
-
-
Data Analysis: Calculate the change in fluorescence intensity over baseline. Determine EC₅₀ values for agonists and IC₅₀ values for antagonists from dose-response curves.
Data Presentation and Interpretation
Quantitative data from screening assays should be organized for clear comparison. The following tables provide examples of how to present data for derivatives of this compound. Note: The data presented are hypothetical and for illustrative purposes, based on structure-activity relationships of similar compound classes.[18][19]
Table 1: Amide Derivatives - Monoamine Transporter Inhibition
| Compound ID | R-Group | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) |
| A-1 | Phenyl | 520 | >10,000 | 1,200 |
| A-2 | 4-Chlorophenyl | 150 | 8,500 | 980 |
| A-3 | 3-Trifluoromethylphenyl | 85 | 5,600 | 750 |
| A-4 | 2-Thienyl | 680 | >10,000 | 1,500 |
| A-5 | Cyclohexyl | 2,100 | >10,000 | 3,500 |
Table 2: Secondary Amine Derivatives - GPCR Activity
| Compound ID | R-Group (from Aldehyde) | 5-HT₂ₐ EC₅₀ (nM) (Calcium Flux) | D₂ IC₅₀ (nM) (cAMP Assay) |
| B-1 | Benzyl | 250 | 1,800 |
| B-2 | 4-Methoxybenzyl | 180 | 2,500 |
| B-3 | 2-Phenylethyl | 450 | 950 |
| B-4 | Isobutyl | >10,000 | >10,000 |
| B-5 | 3-Pyridylmethyl | 95 | 5,200 |
Signaling Pathway Diagrams
Understanding the mechanism of action of hit compounds requires knowledge of the downstream signaling pathways of their targets.
Serotonin 5-HT₂ₐ Receptor Signaling (Gq-coupled)
Activation of the 5-HT₂ₐ receptor leads to the stimulation of phospholipase C and subsequent mobilization of intracellular calcium.[20][21][22][23][24][25]
Caption: Simplified signaling pathway of the Gq-coupled 5-HT₂ₐ receptor.
Dopamine D₂ Receptor Signaling (Gi-coupled)
Activation of the D₂ receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[26][27][28]
Caption: Simplified signaling pathway of the Gi-coupled D₂ receptor.
Conclusion
The derivatization of this compound offers a powerful strategy for the generation of novel chemical entities for biological screening. The protocols provided herein for amide coupling and reductive amination are robust and amenable to library synthesis. The subsequent screening of these libraries using the detailed cell-based assays can lead to the identification of potent and selective modulators of key biological targets, such as GPCRs and monoamine transporters. This integrated approach of synthesis and screening is fundamental to modern drug discovery and can pave the way for the development of new therapeutic agents.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 22. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. reprocell.com [reprocell.com]
- 24. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Dopamine receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Quantification of 2-(3,4-Dimethylphenoxy)ethanamine
These application notes provide detailed methodologies for the quantitative analysis of 2-(3,4-Dimethylphenoxy)ethanamine in research and drug development settings. The following protocols are proposed based on established analytical techniques for structurally similar phenethylamine compounds, offering robust and reliable quantification.
Introduction
This compound is a phenethylamine derivative with potential applications in pharmaceutical research. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical methods for its determination: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique ideal for quantifying low concentrations of analytes in complex matrices such as plasma or serum. The proposed method utilizes reversed-phase chromatography for separation, followed by detection using a triple quadrupole mass spectrometer.
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity (r²) | >0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | <15% |
| Recovery | 85-105% |
Experimental Protocol: LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
2. Liquid Chromatography Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Parameters (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
Analyte (Quantifier): m/z 166.1 → 135.1
-
Analyte (Qualifier): m/z 166.1 → 107.1
-
Internal Standard: (To be determined based on selection)
-
Caption: LC-MS/MS Sample Preparation Workflow.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for the analysis of volatile and semi-volatile compounds. For polar compounds like phenethylamines, derivatization is often employed to improve chromatographic peak shape and thermal stability.
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity (r²) | >0.990 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2.0 ng/mL |
| Accuracy (% Bias) | Within ±20% |
| Precision (%RSD) | <20% |
| Recovery | 80-110% |
Experimental Protocol: GC-MS
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 200 µL of the sample, add an appropriate internal standard.
-
Add 50 µL of 1 M Sodium Hydroxide to basify the sample.
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes and centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injecting into the GC-MS.
2. Gas Chromatography Parameters
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Injection Volume: 1 µL
3. Mass Spectrometry Parameters
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (Hypothetical for TMS derivative):
-
Analyte (Quantifier): To be determined from the mass spectrum of the derivatized standard.
-
Analyte (Qualifiers): Two other characteristic fragment ions.
-
Internal Standard: Characteristic ions for the derivatized internal standard.
-
Caption: GC-MS Sample Preparation and Derivatization Workflow.
Application Notes and Protocols for the Analysis of 2-(3,4-Dimethylphenoxy)ethanamine
These application notes provide detailed methodologies for the quantitative analysis of 2-(3,4-Dimethylphenoxy)ethanamine in pharmaceutical and biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Method for the Analysis of this compound
This method is suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations.
1. Experimental Protocol: HPLC-UV
a. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (Methanol:Water, 50:50 v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (Pharmaceutical Formulation):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a quantity of the powder equivalent to 10 mg of this compound into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
b. Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic acid in Water (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
2. Data Presentation: HPLC-UV Quantitative Data
The following table summarizes the typical performance characteristics of the HPLC-UV method.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Retention Time | Approximately 4.5 minutes |
3. Experimental Workflow: HPLC-UV Analysis
GC-MS Method for the Analysis of this compound
This method is highly selective and sensitive, making it suitable for the analysis of this compound in complex matrices such as biological fluids. For some phenylethylamines, derivatization may be necessary to improve chromatographic properties and sensitivity.[1]
1. Experimental Protocol: GC-MS
a. Sample Preparation (with optional derivatization)
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation (Biological Matrix - e.g., Plasma):
-
To 1 mL of plasma, add a suitable internal standard.
-
Perform a liquid-liquid extraction with 5 mL of ethyl acetate by vortexing for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
-
Optional Derivatization: For improved peak shape and thermal stability, the extracted residue can be derivatized. A common derivatizing agent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Add 50 µL of BSTFA with 1% TMCS to the dried extract and heat at 70°C for 30 minutes.
b. GC-MS Conditions
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | To be determined from the mass spectrum of the analyte. For the parent compound (MW 165.23), potential fragments would be evaluated.[2][3] |
2. Data Presentation: GC-MS Quantitative Data
The following table summarizes the expected performance characteristics of the GC-MS method.
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 5.0% |
3. Experimental Workflow: GC-MS Analysis
References
Application Notes and Protocols for the Experimental Use of 2-(3,4-Dimethylphenoxy)ethanamine in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a representative example for the experimental investigation of 2-(3,4-Dimethylphenoxy)ethanamine. As of the date of this document, specific receptor binding and functional data for this compound are not extensively available in the public domain. The selection of target receptors and the presented data are hypothetical, based on the structure-activity relationships of structurally related phenethylamine and phenoxyethylamine derivatives. These protocols are intended to serve as a guide for the rational design of experiments to characterize this compound.
Introduction
This compound is a phenoxyethylamine derivative with a chemical structure suggestive of potential interactions with various biogenic amine receptors and transporters within the central nervous system. Its core phenethylamine scaffold is a common feature in many psychoactive compounds and neurotransmitters, while the 3,4-dimethylphenoxy moiety can influence its lipophilicity, metabolic stability, and receptor binding affinity.
Based on the structure-activity relationships of analogous compounds, it is hypothesized that this compound may exhibit affinity for monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), as well as for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. This document provides detailed protocols for conducting in vitro receptor binding and functional assays to elucidate the pharmacological profile of this compound.
Data Presentation: Hypothetical Binding and Functional Data
The following tables present a hypothetical summary of the binding affinity (Ki) and functional potency (IC50/EC50) of this compound at selected targets. These tables are for illustrative purposes to guide data presentation.
Table 1: Hypothetical Receptor Binding Affinities (Ki) of this compound
| Target Receptor/Transporter | Radioligand | Hypothetical Ki (nM) |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 150 |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 85 |
| Serotonin Transporter (SERT) | [³H]Citalopram | 25 |
| Serotonin Receptor 2A (5-HT2A) | [³H]Ketanserin | 45 |
| Serotonin Receptor 2C (5-HT2C) | [³H]Mesulergine | 120 |
Table 2: Hypothetical Functional Potencies (IC50/EC50) of this compound
| Functional Assay | Target | Hypothetical IC50/EC50 (nM) |
| Dopamine Uptake Inhibition | DAT | 250 |
| Norepinephrine Uptake Inhibition | NET | 150 |
| Serotonin Uptake Inhibition | SERT | 50 |
| Calcium Flux (Agonist Mode) | 5-HT2A | 95 (EC50) |
Experimental Protocols
Protocol 1: Radioligand Binding Assays for Monoamine Transporters (DAT, NET, SERT) and 5-HT2A/2C Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the target receptors and transporters.
1. Materials and Reagents:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), 5-HT2A receptor, or 5-HT2C receptor.
-
Radioligands:
-
For DAT: [³H]WIN 35,428
-
For NET: [³H]Nisoxetine
-
For SERT: [³H]Citalopram
-
For 5-HT2A: [³H]Ketanserin
-
For 5-HT2C: [³H]Mesulergine
-
-
Non-specific Binding Ligands:
-
For DAT: 10 µM GBR-12909
-
For NET: 10 µM Desipramine
-
For SERT: 10 µM Fluoxetine
-
For 5-HT2A: 1 µM Ketanserin
-
For 5-HT2C: 10 µM Mianserin
-
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
96-well microplates
-
Glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation fluid
-
Microplate scintillation counter
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range is 0.1 nM to 10 µM.
-
Assay Setup: In a 96-well plate, set up the following in triplicate for each target:
-
Total Binding: 50 µL of assay buffer, 50 µL of the respective radioligand (at a concentration near its Kd), and 100 µL of diluted cell membranes.
-
Non-specific Binding (NSB): 50 µL of the corresponding non-specific binding ligand, 50 µL of the radioligand, and 100 µL of diluted cell membranes.
-
Test Compound: 50 µL of each dilution of this compound, 50 µL of the radioligand, and 100 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the target) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a microplate scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: Monoamine Transporter Uptake Inhibition Assay
This protocol measures the ability of this compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.[1][2][3][4]
1. Materials and Reagents:
-
Cells: HEK293 or other suitable cells stably expressing human DAT, NET, or SERT.
-
Radiolabeled Substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4). For dopamine uptake, add 100 µM ascorbic acid and 1 µM pargyline.
-
Test Compound: this compound.
-
Reference Inhibitors: GBR-12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).
-
96-well cell culture plates.
-
Scintillation fluid and counter.
2. Procedure:
-
Cell Plating: Seed the transporter-expressing cells into 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells once with uptake buffer. Pre-incubate the cells with various concentrations of this compound or a reference inhibitor in uptake buffer for 10-20 minutes at 37°C.
-
Uptake Initiation: Add the respective radiolabeled substrate (e.g., final concentration of 10-20 nM) to each well to initiate uptake.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The optimal time should be within the linear range of uptake.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity.
3. Data Analysis:
-
Determine the specific uptake by subtracting the radioactivity in the presence of a saturating concentration of a known inhibitor from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Calculate the IC50 value using non-linear regression.
Protocol 3: 5-HT2A Receptor Functional Assay (Calcium Flux)
This protocol assesses the ability of this compound to act as an agonist or antagonist at the 5-HT2A receptor by measuring changes in intracellular calcium concentration.[5][6][7][8][9]
1. Materials and Reagents:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound.
-
Reference Agonist: Serotonin (5-HT).
-
Reference Antagonist: Ketanserin.
-
96- or 384-well black, clear-bottom cell culture plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
2. Procedure:
-
Cell Plating: Seed the 5-HT2A-expressing cells into the microplates and grow to 80-90% confluence.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Assay:
-
Agonist Mode: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Add various concentrations of this compound or the reference agonist (serotonin) and monitor the change in fluorescence over time.
-
Antagonist Mode: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes. Then, add a fixed concentration of serotonin (typically its EC80) and measure the fluorescence response.
-
-
Data Analysis:
-
Agonist Mode: The fluorescence signal is typically expressed as the peak fluorescence intensity or the area under the curve. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Antagonist Mode: Plot the inhibition of the serotonin response against the logarithm of the test compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for receptor binding and functional assays.
Caption: Hypothetical 5-HT2A receptor Gq signaling pathway activation.
References
- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. innoprot.com [innoprot.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. innoprot.com [innoprot.com]
Application Notes and Protocols: Development of Novel Derivatives from 2-(3,4-Dimethylphenoxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, purification, characterization, and biological evaluation of novel chemical entities derived from the parent compound 2-(3,4-Dimethylphenoxy)ethanamine. This scaffold is of interest due to the broad biological activities observed in related phenoxyethylamine derivatives.[1] The protocols outlined below are designed to guide researchers through a systematic drug discovery workflow, from initial chemical synthesis to primary biological screening.
Rationale for Derivative Development
The phenoxyethylamine motif is a versatile scaffold present in numerous biologically active compounds. Modifications to this core structure can modulate pharmacological properties, including receptor affinity, selectivity, and pharmacokinetic profiles. For instance, analogs of similar structures have shown activity as α₁-adrenoceptor antagonists, which are a class of G protein-coupled receptors (GPCRs).[2][3] Therefore, a focused library of derivatives synthesized from this compound offers a promising avenue for discovering novel therapeutic agents. The primary amine provides a readily accessible handle for chemical modification, such as acylation, alkylation, or sulfonylation, enabling the exploration of a diverse chemical space.
Synthetic Chemistry Protocols
A general workflow for synthesizing and evaluating new derivatives is a cornerstone of the drug discovery process.[4] The following protocols detail the synthesis of novel amide derivatives via N-acylation, a robust and high-yielding reaction.
Protocol 2.1: General Procedure for N-Acylation of this compound
This protocol describes the synthesis of an N-acyl derivative using an acyl chloride.
Materials:
-
This compound (starting material)
-
Acyl chloride (e.g., Benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, to the stirred reaction mixture via a dropping funnel over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Biological Evaluation Protocols
Pharmacological screening is essential for identifying potential drug candidates and understanding their mechanisms of action. Given that related compounds target GPCRs, initial screening should focus on this receptor class.[2][5]
Protocol 3.1: Radioligand Competitive Binding Assay
Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for a receptor.[6] This protocol is designed to determine the binding affinity (Kᵢ) of newly synthesized derivatives for a target GPCR.
Materials:
-
Cell membrane preparations expressing the target GPCR of interest.
-
Radioligand specific for the target receptor (e.g., ³H-Prazosin for α₁-adrenoceptors).
-
Synthesized test compounds (novel derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates with glass fiber filters.
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mM). Perform serial dilutions in the binding buffer to create a range of concentrations for the competition curve (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer.
-
Test compound at various concentrations.
-
A fixed concentration of the specific radioligand (typically at its Kₔ value).
-
Cell membrane preparation (amount determined by prior optimization, e.g., 10-20 µg protein/well).
-
-
Controls:
-
Total Binding: Wells containing buffer, radioligand, and membranes (no test compound).
-
Non-specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly separate the bound from free radioligand by vacuum filtration through the 96-well filter plate.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Quantitative Data Summary
The data generated from the binding assay should be compiled to compare the potency of the synthesized derivatives. The table below presents a hypothetical dataset for a series of N-acyl derivatives tested against a target GPCR.
| Compound ID | R-Group (Acyl) | IC₅₀ (nM) | Kᵢ (nM) |
| Parent | H | >10,000 | >10,000 |
| DERIV-01 | Benzoyl | 150.2 | 75.1 |
| DERIV-02 | 4-Chlorobenzoyl | 45.8 | 22.9 |
| DERIV-03 | 4-Methoxybenzoyl | 210.5 | 105.3 |
| DERIV-04 | Furoyl | 98.3 | 49.2 |
| DERIV-05 | Cyclohexanecarbonyl | 550.1 | 275.0 |
Data are hypothetical and for illustrative purposes only. Kᵢ calculated using the Cheng-Prusoff equation assuming a radioligand concentration equal to its Kₔ.
Relevant Signaling Pathway
Many drugs targeting GPCRs modulate intracellular second messenger levels, such as cyclic adenosine monophosphate (cAMP).[7] Understanding the downstream signaling pathway is crucial for characterizing a compound as an agonist, antagonist, or inverse agonist. The diagram below illustrates the canonical Gs-protein coupled signaling pathway, which leads to the production of cAMP.
Following the binding assay, active compounds ("hits") should be evaluated in a functional, cell-based assay (e.g., a cAMP assay) to determine their effect on the signaling pathway illustrated above.[8][9] This will elucidate whether they activate (agonist) or block (antagonist) the receptor, providing critical information for lead optimization.
References
- 1. 2-(4-Chloro-3,5-dimethylphenoxy)ethanamine | 26583-64-2 | Benchchem [benchchem.com]
- 2. Drug metabolism-based design, synthesis, and bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptors antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Discovery of GPCR ligands for probing signal transduction pathways [frontiersin.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,4-Dimethylphenoxy)ethanamine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,4-Dimethylphenoxy)ethanamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when following a Williamson ether synthesis protocol.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete deprotonation of 3,4-dimethylphenol. | - Use a stronger base (e.g., NaH instead of K₂CO₃). - Ensure the base is fresh and not hydrated. - Increase the reaction temperature or time. |
| Inactive 2-haloethylamine reagent. | - Use a fresh bottle of the 2-haloethylamine salt. - Consider using a more reactive halide (e.g., 2-bromoethylamine over 2-chloroethylamine). | |
| Inappropriate solvent. | - Use a polar aprotic solvent like DMF or DMSO to facilitate the Sₙ2 reaction.[1] | |
| Presence of Unreacted 3,4-Dimethylphenol | Insufficient amount of 2-haloethylamine. | - Use a slight excess (1.1-1.2 equivalents) of the 2-haloethylamine reagent. |
| Incomplete reaction. | - Increase the reaction time or temperature. - Monitor the reaction progress by TLC or LC-MS. | |
| Formation of a White Precipitate During Reaction | The sodium or potassium salt of 3,4-dimethylphenol is precipitating. | - This is normal. Ensure adequate stirring to maintain a homogenous reaction mixture. |
| Product Contaminated with a Higher Molecular Weight Impurity | Formation of the N,N-bis(2-(3,4-dimethylphenoxy)ethyl)amine (over-alkylation product). | - Use a larger excess of the 2-haloethylamine reagent to favor the primary amine formation. - Add the phenoxide solution slowly to a solution of the haloethylamine. |
| Product is Difficult to Purify by Extraction | Emulsion formation during aqueous workup. | - Add a small amount of brine to the separatory funnel. - Filter the biphasic mixture through a pad of celite. |
| Oily Product Instead of a Solid | Presence of residual solvent or impurities. | - Ensure complete removal of the solvent under high vacuum. - Purify the product by column chromatography or crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities can be categorized as follows:
-
Starting Material-Related: Unreacted 3,4-dimethylphenol and impurities present in the starting phenol (e.g., other xylenol isomers like 2,3-dimethylphenol or 3,5-dimethylphenol).
-
Reagent-Related: Residual solvent (e.g., DMF, DMSO) and byproducts from the base (e.g., carbonates).
-
Reaction By-products:
-
N,N-bis(2-(3,4-dimethylphenoxy)ethyl)amine: Formed by the reaction of the product with another molecule of the intermediate ether halide.
-
2-(3,4-Dimethylphenoxy)ethanol: Formed if the haloethylamine reagent hydrolyzes.
-
C-Alkylated Products: In some cases, alkylation can occur on the aromatic ring of the phenol instead of the oxygen atom.[1]
-
Q2: How can I minimize the formation of the N,N-bis(2-(3,4-dimethylphenoxy)ethyl)amine impurity?
A2: To minimize the formation of this di-substituted amine, it is recommended to use a significant excess of the amine-containing reagent (e.g., 2-chloroethylamine hydrochloride). This ensures that the intermediate phenoxyethyl halide is more likely to react with the desired amine rather than the product amine.
Q3: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product purity and detection of non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of major impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of non-volatile impurities and by-products.
Q4: What is the best way to purify the crude this compound?
A4: The purification strategy depends on the nature and quantity of the impurities. A typical procedure involves:
-
Aqueous Workup: An initial acid-base extraction to remove unreacted phenol and other acidic or basic impurities.
-
Column Chromatography: On silica gel is effective for separating the desired product from closely related impurities.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can provide a high-purity final product.
Hypothetical Impurity Profile
The following table summarizes a hypothetical impurity profile for a typical synthesis of this compound, as might be determined by HPLC analysis.
| Impurity | Chemical Structure | Typical Abundance (Area %) |
| 3,4-Dimethylphenol | C₈H₁₀O | < 1.0% |
| N,N-bis(2-(3,4-dimethylphenoxy)ethyl)amine | C₂₀H₂₇NO₂ | 1.0 - 5.0% |
| 2-(3,4-Dimethylphenoxy)ethanol | C₁₀H₁₄O₂ | < 0.5% |
| Positional Isomers (e.g., from 2,3- or 3,5-dimethylphenol) | C₁₀H₁₅NO | Variable, depends on starting material purity. |
Experimental Protocol: Synthesis of this compound
This protocol describes a representative Williamson ether synthesis approach.
Materials:
-
3,4-Dimethylphenol
-
2-Chloroethylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3,4-dimethylphenol (1.0 eq) in DMF. Add sodium hydroxide (1.1 eq) portion-wise at room temperature. Stir the mixture for 30 minutes.
-
Alkylation: To the resulting phenoxide solution, add 2-chloroethylamine hydrochloride (1.2 eq). Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with 1M HCl (to remove any unreacted amine starting material), followed by saturated aqueous NaHCO₃ (to remove unreacted phenol), and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Further Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 2-(3,4-Dimethylphenoxy)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,4-dimethylphenoxy)ethanamine. The following information is designed to address common challenges and provide guidance on optimizing reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The two most common and effective methods for the synthesis of this compound are the Williamson ether synthesis and the Gabriel synthesis.
-
Williamson Ether Synthesis: This method involves the reaction of 3,4-dimethylphenol with a 2-haloethanamine or a protected 2-haloethanol followed by conversion to the amine. It is a widely used method for forming the ether linkage.
-
Gabriel Synthesis: This route utilizes potassium phthalimide and a 2-(3,4-dimethylphenoxy)ethyl halide. This method is particularly useful for the clean formation of primary amines and avoids the overalkylation issues that can be seen in other methods.[1]
Q2: My overall yield is consistently low. Which steps are the most critical to examine?
A2: Low overall yield in a multi-step synthesis can often be traced back to a few critical areas:
-
Inefficient Ether Formation: In the Williamson ether synthesis, incomplete reaction or side reactions such as elimination or C-alkylation of the phenoxide can significantly reduce the yield of the desired ether intermediate.
-
Poor Amine Formation/Deprotection: In the Gabriel synthesis, the hydrolysis or hydrazinolysis of the phthalimide intermediate can be slow or incomplete, leading to yield loss.
-
Purification Losses: this compound is a polar compound, and significant losses can occur during aqueous workups and chromatographic purification if the techniques are not optimized.
Q3: What are the main side products I should be aware of?
A3: The primary side products depend on the synthetic route chosen:
-
Williamson Ether Synthesis:
-
Elimination Product: Reaction of the 3,4-dimethylphenoxide with the 2-haloethanamine can lead to the formation of vinylamine (if unprotected) or other elimination products, especially at higher temperatures.
-
C-Alkylation Product: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring instead of the oxygen, leading to the formation of a C-alkylated phenol.[2]
-
Overalkylation Products: If a direct amination approach is used, the product amine can react further with the starting halide to form secondary and tertiary amines.
-
-
Gabriel Synthesis:
-
The Gabriel synthesis is generally cleaner in terms of amine formation, but incomplete reaction or side reactions during the initial alkylation step are still possible.
-
Troubleshooting Guides
Low Yield in Williamson Ether Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of 3,4-Dimethylphenol | 1. Incomplete Deprotonation: The base may be too weak or used in insufficient quantity to fully deprotonate the phenol. 2. Low Reaction Temperature: The reaction temperature may be too low for the chosen solvent and reactants. 3. Poor Solvent Choice: Protic or non-polar solvents can slow down the SN2 reaction. | 1. Base Selection: Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). If using a weaker base like potassium carbonate (K₂CO₃), ensure it is finely powdered and used in excess (at least 2-3 equivalents). 2. Temperature Optimization: Gradually increase the reaction temperature, monitoring for the formation of elimination byproducts by TLC or GC-MS. A typical range is 60-120 °C. 3. Solvent Optimization: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to accelerate the SN2 reaction. |
| Formation of Elimination Byproducts | 1. High Reaction Temperature: Elevated temperatures favor the E2 elimination pathway. 2. Sterically Hindered Base: A bulky base can preferentially act as a base rather than facilitating nucleophilic attack. | 1. Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Choice of Base: Use a less sterically hindered base like sodium hydride or potassium carbonate. |
| Formation of C-Alkylation Byproducts | 1. Reaction Conditions: Certain solvent and counter-ion combinations can favor C-alkylation. | 1. Solvent and Base Modification: The choice of solvent can influence the O- vs. C-alkylation ratio. Experiment with different polar aprotic solvents. The choice of counter-ion (e.g., Na⁺ vs. K⁺) can also have an effect. |
Low Yield in Gabriel Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-Alkylated Phthalimide | 1. Poor Nucleophilicity of Potassium Phthalimide: The potassium phthalimide may not be fully dissolved or activated. 2. Low Reactivity of the Alkyl Halide: The 2-(3,4-dimethylphenoxy)ethyl halide may be unreactive. | 1. Solvent Choice: Use a polar aprotic solvent like DMF to ensure the dissolution of potassium phthalimide.[3] 2. Activate the Halide: If using a chloride, consider converting it to the more reactive iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction). |
| Incomplete Cleavage of the Phthalimide | 1. Harsh Hydrolysis Conditions: Acidic or basic hydrolysis can be slow and may not be suitable for all substrates. 2. Inefficient Hydrazinolysis: The reaction with hydrazine may be incomplete. | 1. Milder Cleavage: Use the Ing-Manske procedure, which involves refluxing with hydrazine hydrate in an alcoholic solvent.[1] This is often more efficient and proceeds under milder conditions. 2. Reaction Time and Temperature: Ensure adequate reaction time and temperature for the cleavage step. Monitor the reaction by TLC until the starting N-alkylated phthalimide is consumed. |
Data Presentation
Impact of Reaction Conditions on the Yield of 2-Aryloxyethanols
The following table summarizes the impact of different bases and solvents on the yield of 2-aryloxyethanols, which are structurally analogous to the intermediate in the synthesis of this compound. These data can serve as a guide for optimizing your reaction conditions.
| Phenol | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ (1.5) | Acetonitrile | 80 | 12 | 85 |
| 4-Methoxyphenol | K₂CO₃ (1.5) | DMF | 100 | 8 | 92 |
| Phenol | Cs₂CO₃ (1.2) | Acetonitrile | 80 | 6 | 95 |
| 4-Chlorophenol | NaH (1.1) | THF | 65 | 10 | 88 |
| Phenol | K₂CO₃ (1.5) | Acetone | 56 | 24 | 75 |
| 4-Nitrophenol | K₂CO₃ (2.0) | DMF | 120 | 6 | 90 |
Note: This data is representative of Williamson ether syntheses for analogous compounds and should be used as a starting point for optimization.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
Step 1: Synthesis of 2-(3,4-Dimethylphenoxy)ethanol
-
To a solution of 3,4-dimethylphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-(3,4-dimethylphenoxy)ethanol.
Step 2: Conversion to this compound (via Mesylation and Azide Reduction)
-
Dissolve the 2-(3,4-dimethylphenoxy)ethanol (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to yield the crude mesylate.
-
Dissolve the crude mesylate in DMF and add sodium azide (1.5 eq).
-
Heat the reaction to 80-90 °C and stir until the mesylate is consumed (TLC).
-
Cool the reaction, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Dissolve the crude azide in methanol and add a catalytic amount of Palladium on carbon (10%).
-
Hydrogenate the mixture under a hydrogen atmosphere until the azide is fully reduced (TLC).
-
Filter the reaction through Celite and concentrate the filtrate.
-
Purify the crude amine by an appropriate method (e.g., acid-base extraction or column chromatography).
Protocol 2: Gabriel Synthesis of this compound
Step 1: Synthesis of 2-(3,4-Dimethylphenoxy)ethyl Bromide
-
Follow Step 1 of the Williamson Ether Synthesis protocol to obtain 2-(3,4-dimethylphenoxy)ethanol.
-
Dissolve the alcohol (1.0 eq) in DCM and cool to 0 °C.
-
Add phosphorus tribromide (PBr₃) (0.4 eq) dropwise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by pouring it onto ice water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate to yield the crude bromide.
Step 2: Synthesis of this compound
-
To a solution of 2-(3,4-dimethylphenoxy)ethyl bromide (1.0 eq) in DMF, add potassium phthalimide (1.1 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours.
-
Cool the reaction and pour into water to precipitate the N-alkylated phthalimide. Filter and wash the solid with water.
-
Suspend the N-alkylated phthalimide in ethanol and add hydrazine hydrate (2.0 eq).
-
Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the reaction, acidify with HCl, and filter off the phthalhydrazide.
-
Concentrate the filtrate, make it basic with NaOH, and extract the product with an organic solvent.
-
Dry the organic extracts, concentrate, and purify the amine.
Mandatory Visualization
Caption: Williamson Ether Synthesis for this compound.
Caption: Gabriel Synthesis for this compound.
Caption: A logical workflow for troubleshooting low yield issues.
References
Technical Support Center: Optimizing Reaction Conditions for 2-(3,4-Dimethylphenoxy)ethanamine Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,4-Dimethylphenoxy)ethanamine. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters to streamline your synthesis and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and robust method is a two-step process involving the Williamson ether synthesis followed by deprotection. This strategy begins with the reaction of 3,4-dimethylphenol with an N-protected 2-haloethylamine, such as N-Boc-2-bromoethylamine, to form the ether linkage. The subsequent removal of the protecting group, for instance, the Boc (tert-butoxycarbonyl) group, yields the desired this compound. This approach is favored as it prevents side reactions involving the amine functionality.
Q2: I am observing a low yield in my reaction. What are the primary factors to investigate?
A2: Low yields in this synthesis can stem from several factors. Key areas to scrutinize include:
-
Incomplete deprotonation of 3,4-dimethylphenol: Ensure a sufficiently strong base and anhydrous conditions to fully form the phenoxide.
-
Suboptimal reaction temperature: The temperature for the Williamson ether synthesis needs to be carefully controlled to ensure a reasonable reaction rate without promoting side reactions.
-
Side reactions: The primary competing reaction is the elimination of the haloethylamine, especially with sterically hindered bases or at elevated temperatures. C-alkylation of the phenol is another possibility, though less common under standard conditions.
-
Inefficient purification: Product loss during workup and purification steps, such as extraction and column chromatography, can significantly impact the overall yield.
Q3: What are the common impurities I might encounter, and how can they be removed?
A3: Common impurities include unreacted 3,4-dimethylphenol, the N-protected starting material (e.g., N-Boc-2-bromoethylamine), and potential byproducts from side reactions. Purification can typically be achieved through:
-
Acid-base extraction: To remove unreacted acidic 3,4-dimethylphenol.
-
Column chromatography: This is a highly effective method for separating the desired product from starting materials and byproducts. A silica gel column with a suitable solvent gradient (e.g., dichloromethane/methanol) is commonly employed.
Q4: Is it necessary to protect the amine group of the 2-haloethylamine?
A4: Yes, protecting the amine group, for example with a Boc group, is highly recommended. A free amine is nucleophilic and can compete with the phenoxide in reacting with the 2-haloethylamine, leading to the formation of undesired dimers and other byproducts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation (Williamson ether synthesis step) | 1. Incomplete deprotonation of 3,4-dimethylphenol.2. Inactive alkylating agent (N-Boc-2-bromoethylamine).3. Insufficient reaction temperature or time.4. Wet reagents or solvents. | 1. Use a stronger base (e.g., NaH) or ensure the complete reaction with a weaker base (e.g., K₂CO₃) by allowing sufficient time. Ensure anhydrous conditions.2. Check the purity and integrity of the alkylating agent. Consider using a freshly prepared or purchased batch.3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. Extend the reaction time if necessary.4. Use freshly dried solvents and ensure all reagents are anhydrous. |
| Formation of significant byproducts | 1. Elimination: The alkylating agent is undergoing E2 elimination to form N-Boc-vinylamine, especially at high temperatures or with sterically hindered bases.2. C-Alkylation: The phenoxide is reacting at a carbon atom of the aromatic ring instead of the oxygen. | 1. Use a less sterically hindered base (e.g., K₂CO₃ instead of potassium tert-butoxide). Maintain a moderate reaction temperature.2. This is generally less of an issue with phenoxides but can be minimized by using aprotic polar solvents which favor O-alkylation. |
| Incomplete Boc deprotection | 1. Insufficient acid strength or concentration.2. Short reaction time. | 1. Use a stronger acid solution (e.g., 4M HCl in dioxane or a higher concentration of TFA in DCM).2. Extend the reaction time and monitor the progress by TLC until the starting material is fully consumed. |
| Difficulty in purifying the final product | 1. Co-elution of impurities during column chromatography.2. Product is an oil and difficult to handle. | 1. Optimize the solvent system for column chromatography by trying different solvent polarities and compositions. Consider using a different stationary phase if separation on silica is problematic.2. If the free base is an oil, consider converting it to a hydrochloride salt by treating the purified oil with a solution of HCl in a suitable solvent (e.g., ether or dioxane) to obtain a solid product that is easier to handle and store. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-(3,4-dimethylphenoxy)ethanamine
This procedure outlines the Williamson ether synthesis to form the protected amine.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3,4-Dimethylphenol | 122.16 | 1.22 g | 10 mmol | 1.0 |
| N-Boc-2-bromoethylamine | 224.09 | 2.69 g | 12 mmol | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20 mmol | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - | - |
| Ethyl acetate | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Procedure:
-
To a dry round-bottom flask, add 3,4-dimethylphenol (1.22 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-Boc-2-bromoethylamine (2.69 g, 12 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 150 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain N-Boc-2-(3,4-dimethylphenoxy)ethanamine.
Protocol 2: Deprotection of N-Boc-2-(3,4-dimethylphenoxy)ethanamine
This procedure describes the removal of the Boc protecting group to yield the final product.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-2-(3,4-dimethylphenoxy)ethanamine | 265.36 | 2.65 g | 10 mmol |
| 4M HCl in 1,4-Dioxane | - | 20 mL | 80 mmol |
| Diethyl ether | - | As needed | - |
Procedure:
-
Dissolve N-Boc-2-(3,4-dimethylphenoxy)ethanamine (2.65 g, 10 mmol) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.
-
To this solution, add 20 mL of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.
-
Upon completion, the hydrochloride salt of the product may precipitate. If not, add diethyl ether to induce precipitation.
-
Filter the solid precipitate and wash with cold diethyl ether.
-
Dry the solid under vacuum to obtain this compound hydrochloride.
-
To obtain the free base, dissolve the hydrochloride salt in water, basify with a suitable base (e.g., 1M NaOH) to pH > 10, and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer and remove the solvent under reduced pressure.
Data Summary
Table 1: Reaction Parameters for Williamson Ether Synthesis
| Parameter | Recommended Condition | Notes |
| Base | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃ is a milder and safer option. NaH can be used for faster deprotonation but requires strict anhydrous conditions. |
| Solvent | DMF, Acetonitrile, Acetone | DMF and Acetonitrile are preferred for their ability to dissolve the reagents and facilitate the SN2 reaction. |
| Temperature | 60-90 °C | Higher temperatures may lead to increased elimination byproducts. |
| Reaction Time | 8-24 hours | Monitor by TLC for completion. |
| Molar Ratio (Phenol:Alkyl Halide:Base) | 1 : 1.1-1.5 : 1.5-2.5 | A slight excess of the alkyl halide and base can help drive the reaction to completion. |
Table 2: Deprotection Conditions for N-Boc Group
| Reagent | Solvent | Temperature | Time | Notes |
| 4M HCl | 1,4-Dioxane | Room Temperature | 1-4 hours | Often results in the precipitation of the hydrochloride salt. |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temperature | 1-3 hours | TFA is volatile and needs to be removed under vacuum. |
Visual Guides
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the two-step synthesis.
Caption: Troubleshooting decision tree for the synthesis of this compound.
side reactions to avoid when synthesizing 2-(3,4-Dimethylphenoxy)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,4-Dimethylphenoxy)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and reliable method involves a two-step process:
-
Williamson Ether Synthesis: 3,4-Dimethylphenol is reacted with a 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol) in the presence of a base to form the intermediate, 2-(3,4-Dimethylphenoxy)ethanol.
-
Gabriel Synthesis: The hydroxyl group of the intermediate is first converted to a good leaving group (e.g., by tosylation or conversion to an alkyl halide). This is followed by reaction with potassium phthalimide and subsequent hydrazinolysis to yield the desired primary amine, this compound. This method is favored as it minimizes the risk of over-alkylation, a common issue with direct amination methods.[1][2]
Q2: What are the primary side reactions to be aware of during the Williamson ether synthesis step?
A2: The two main side reactions of concern are:
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen center (O-alkylation) to form the desired ether, or at the aromatic ring (C-alkylation) to form a carbon-carbon bond.[3] The choice of solvent plays a critical role in directing the reaction towards O-alkylation.
-
Elimination: The alkylating agent can undergo base-catalyzed elimination to form an alkene, which is a competing reaction to the desired SN2 substitution.[4][5] This is more prevalent with sterically hindered alkyl halides.
Q3: How can I minimize C-alkylation during the Williamson ether synthesis?
A3: To favor O-alkylation over C-alkylation, the choice of solvent is crucial.[3]
-
Recommended Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are highly recommended. These solvents solvate the cation of the phenoxide salt, leaving the oxygen atom as a more accessible and reactive nucleophile.[3]
-
Solvents to Avoid: Protic solvents like water or ethanol can form hydrogen bonds with the phenoxide oxygen, shielding it and making the carbon atoms of the aromatic ring more susceptible to attack, thus promoting C-alkylation.[3]
Q4: What are the key considerations for the Gabriel synthesis step?
A4: The Gabriel synthesis is a robust method for preparing primary amines.[1][2] Key considerations include:
-
Alkyl Halide Reactivity: The reaction proceeds via an SN2 mechanism, so it is most efficient with primary alkyl halides. Secondary alkyl halides may lead to lower yields and side products.[2][4]
-
Deprotection Step: The final step to liberate the amine from the N-alkylphthalimide intermediate can be achieved through acidic or basic hydrolysis, or more commonly and under milder conditions, by hydrazinolysis (the Ing-Manske procedure).[1] Hydrazinolysis is often preferred to avoid harsh conditions that could affect other functional groups.[1]
Troubleshooting Guides
Problem: Low Yield of 2-(3,4-Dimethylphenoxy)ethanol (Williamson Ether Synthesis Intermediate)
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation of 3,4-Dimethylphenol | Use a sufficiently strong base to ensure complete formation of the phenoxide. While NaOH or KOH can be used, stronger bases like sodium hydride (NaH) in an aprotic solvent can be more effective. |
| Side Reaction: C-Alkylation | As detailed in the FAQs, switch to a polar aprotic solvent like DMF or DMSO to favor O-alkylation.[3] |
| Side Reaction: Elimination of 2-haloethanol | Use a less sterically hindered 2-haloethanol if applicable. Maintain a moderate reaction temperature (50-100°C) as higher temperatures can favor elimination.[6] |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature moderately or extending the reaction time. Typical reaction times range from 1 to 8 hours.[6] |
Problem: Formation of Significant Byproducts in the Williamson Ether Synthesis
| Observed Byproduct | Identification | Mitigation Strategy |
| C-Alkylated Phenol | Characterized by an additional ethyl group on the aromatic ring, identifiable by 1H NMR and Mass Spectrometry. | Employ a polar aprotic solvent (DMF, DMSO).[3] Use a counter-ion for the phenoxide that promotes O-alkylation. |
| Ethylene Glycol | Formed from the hydrolysis of 2-haloethanol. | Ensure anhydrous reaction conditions. |
| Unreacted 3,4-Dimethylphenol | Detected by TLC or NMR of the crude product. | Ensure stoichiometric or a slight excess of the base and alkylating agent. Increase reaction time or temperature as needed. |
Problem: Low Yield of this compound (Gabriel Synthesis)
| Possible Cause | Suggested Solution |
| Poor Conversion of the Hydroxyl to a Leaving Group | Ensure the complete conversion of 2-(3,4-Dimethylphenoxy)ethanol to its corresponding tosylate or bromide. Monitor this step by TLC. |
| Inefficient N-Alkylation of Phthalimide | Use a polar aprotic solvent like DMF for the reaction with potassium phthalimide.[1] The reaction may require heating. |
| Incomplete Hydrazinolysis | Use a sufficient excess of hydrazine hydrate and ensure adequate reflux time to completely cleave the phthalimide group. |
| Difficult Separation of Product from Phthalhydrazide | Phthalhydrazide is a common byproduct of the Ing-Manske procedure and can sometimes be difficult to separate.[1] Ensure proper work-up conditions, which may involve acidification to precipitate the phthalhydrazide followed by extraction of the amine product from the filtrate after basification. |
Data Presentation
Table 1: Influence of Solvent on O- vs. C-Alkylation in Williamson Ether Synthesis (Illustrative Data)
| Solvent | O-Alkylation Product (%) | C-Alkylation Product (%) |
| Dimethylformamide (DMF) | >95 | <5 |
| Dimethyl Sulfoxide (DMSO) | >95 | <5 |
| Ethanol | 60-70 | 30-40 |
| Water | 50-60 | 40-50 |
Note: These are representative values for phenoxide alkylations and the exact ratios can vary based on specific reaction conditions.
Experimental Protocols
Key Experiment 1: Synthesis of 2-(3,4-Dimethylphenoxy)ethanol
Materials:
-
3,4-Dimethylphenol
-
2-Bromoethanol
-
Sodium Hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,4-dimethylphenol (1.0 eq) in DMF.
-
Add sodium hydroxide pellets (1.1 eq) portion-wise to the solution and stir until the phenol is completely dissolved and the sodium phenoxide has formed.
-
To this mixture, add 2-bromoethanol (1.2 eq) dropwise.
-
Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude 2-(3,4-Dimethylphenoxy)ethanol.
-
Purify the crude product by column chromatography on silica gel.
Key Experiment 2: Synthesis of this compound via Gabriel Synthesis
Materials:
-
2-(3,4-Dimethylphenoxy)ethyl bromide (prepared from the corresponding alcohol)
-
Potassium phthalimide
-
Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane
Procedure:
-
Combine 2-(3,4-Dimethylphenoxy)ethyl bromide (1.0 eq) and potassium phthalimide (1.1 eq) in DMF.
-
Heat the mixture to 100-120°C for 2-4 hours, monitoring the formation of the N-alkylated phthalimide intermediate by TLC.
-
Cool the reaction mixture and pour it into water to precipitate the intermediate. Filter and wash the solid with water.
-
Suspend the dried N-(2-(3,4-Dimethylphenoxy)ethyl)phthalimide in ethanol and add hydrazine hydrate (2.0 eq).
-
Reflux the mixture for 4-6 hours. A precipitate of phthalhydrazide will form.
-
Cool the mixture and add concentrated HCl. Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate, and then add a concentrated NaOH solution until the pH is strongly basic.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Mandatory Visualization
References
- 1. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Williamson Ether Synthesis | bartleby [bartleby.com]
Technical Support Center: Purification of 2-(3,4-Dimethylphenoxy)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 2-(3,4-Dimethylphenoxy)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The two most probable synthesis routes for this compound are the Williamson ether synthesis and the Gabriel synthesis.
-
Williamson Ether Synthesis: This method involves the reaction of 3,4-dimethylphenol with a 2-haloethylamine (e.g., 2-chloroethylamine or 2-bromoethylamine) or a protected version like N-(2-chloroethyl)phthalimide in the presence of a base.[1][2][3][4][5]
-
Gabriel Synthesis: This route typically starts with the synthesis of 2-(3,4-dimethylphenoxy)ethyl halide from 3,4-dimethylphenol and a dihaloethane. This intermediate then reacts with potassium phthalimide, followed by hydrazinolysis to yield the final product.[6][7][8][9][10]
Q2: What are the likely impurities I might encounter in my synthesized this compound?
A2: The impurities will largely depend on the synthetic route chosen.
-
From Williamson Ether Synthesis:
-
Unreacted 3,4-dimethylphenol
-
Unreacted 2-haloethylamine or its salts
-
Byproducts of elimination reactions (less likely with primary halides)
-
C-alkylated isomers of the product
-
-
From Gabriel Synthesis:
-
Unreacted 2-(3,4-dimethylphenoxy)ethyl halide
-
N-(2-(3,4-dimethylphenoxy)ethyl)phthalimide (intermediate)
-
Phthalhydrazide (a byproduct of hydrazinolysis)[7]
-
Unreacted hydrazine
-
Q3: My NMR spectrum shows unreacted 3,4-dimethylphenol. How can I remove it?
A3: Unreacted 3,4-dimethylphenol can be removed by an aqueous base wash. Dissolve your crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash it with a dilute aqueous sodium hydroxide or potassium hydroxide solution. The basic solution will deprotonate the acidic phenol, forming a water-soluble phenoxide salt that will partition into the aqueous layer. Your desired amine product will remain in the organic layer.
Q4: I suspect I have the hydrochloride salt of my amine as an impurity. How can I remove it?
A4: If your desired product is the free amine, the hydrochloride salt can be removed by washing the organic solution of your product with a dilute aqueous base, such as sodium bicarbonate or sodium carbonate solution. This will neutralize the salt and the resulting free amine will be extracted into the organic layer. Conversely, if your target is the hydrochloride salt, you can often purify it by recrystallization.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Aqueous Workup | The desired amine product is partially soluble in the acidic aqueous wash. | When performing an acid wash to remove non-basic impurities, use a saturated solution of a weaker acid like ammonium chloride, or perform the wash at a lower temperature to minimize product loss. Ensure the pH is not excessively low. |
| Product is an oil that won't crystallize | The product may be impure, or it may have a low melting point. | 1. Attempt to form the hydrochloride salt by dissolving the oil in an appropriate solvent (e.g., ether or ethyl acetate) and adding a solution of HCl in the same solvent. The salt is often a crystalline solid that can be purified by recrystallization. 2. Purify the oil using column chromatography. |
| Streaking on Silica Gel TLC/Column | The basic amine is interacting strongly with the acidic silica gel. | 1. Use a modified eluent: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent system (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica gel and reduce streaking. 2. Use an alternative stationary phase: Consider using neutral or basic alumina, or an amine-functionalized silica gel for column chromatography. |
| Multiple Spots on TLC After Synthesis | Incomplete reaction or presence of side products. | 1. Identify the spots: If possible, use co-spotting with starting materials to identify them. 2. Optimize the reaction: Consider increasing the reaction time, temperature, or using a different base or solvent to drive the reaction to completion. 3. Purification: Use column chromatography with an appropriate solvent system to separate the desired product from impurities. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Base Wash (to remove unreacted phenol): Transfer the solution to a separatory funnel and wash with 1M aqueous NaOH. Separate the organic layer. Repeat the wash if necessary.
-
Acid Wash (to isolate the amine): Wash the organic layer with 1M aqueous HCl. The amine will move into the aqueous layer as its hydrochloride salt.
-
Isolation of Free Amine: Separate the aqueous layer containing the amine salt. Basify the aqueous layer with 1M NaOH until the pH is >10.
-
Extraction: Extract the free amine back into an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified amine.
Protocol 2: Purification by Column Chromatography
-
Select Stationary Phase: Standard silica gel is often sufficient, but for problematic separations, consider using alumina or amine-functionalized silica.
-
Determine Eluent System: Use Thin Layer Chromatography (TLC) to find a suitable eluent system. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).
-
If streaking is observed, add 0.1-1% triethylamine to the eluent mixture.
-
-
Prepare the Column: Pack the column with the chosen stationary phase slurried in the initial eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elute and Collect Fractions: Run the column, gradually increasing the polarity of the eluent if necessary (gradient elution). Collect fractions and analyze them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether, ethyl acetate, or isopropanol.
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate.
-
Isolation of Crude Salt: Collect the precipitated salt by filtration and wash with a small amount of cold solvent.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent in which it has high solubility when hot and low solubility when cold (e.g., ethanol, isopropanol, or a mixture of ethanol and diethyl ether).
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation of Pure Salt: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Workflow for purification via acid-base extraction.
Caption: Decision tree for purification strategy selection.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.rsc.org [pubs.rsc.org]
stability issues of 2-(3,4-Dimethylphenoxy)ethanamine under different conditions
Welcome to the Technical Support Center for 2-(3,4-Dimethylphenoxy)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 4°C, protected from light. The container should be tightly sealed and stored in a dry, well-ventilated area.
Q2: I've observed a discoloration (e.g., yellowing, browning) of my solid this compound sample over time. What could be the cause?
Q3: My solution of this compound has turned cloudy or formed a precipitate. What should I do?
A3: Cloudiness or precipitation can indicate several issues:
-
Degradation: The compound may be degrading into less soluble products.
-
Solubility Issues: The concentration of the compound may have exceeded its solubility limit in the chosen solvent, especially if the temperature of the solution has decreased.
-
Contamination: The solution may be contaminated.
It is advisable to first verify the solubility of the compound in the specific solvent at the working concentration and temperature. If solubility is not the issue, the solution should be analyzed by a suitable analytical method, such as HPLC, to check for the presence of degradation products.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure, this compound is potentially susceptible to the following degradation pathways:
-
Photodegradation: Aromatic ethers and amines can be photolabile, undergoing degradation upon exposure to UV or visible light.[4][5] This can involve cleavage of the ether bond or reactions of the aromatic ring.
-
Hydrolysis: The ether linkage is generally stable but can be cleaved under harsh acidic conditions and elevated temperatures.[6][7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues with this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Degradation of the compound in solution during the experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of this compound fresh before each experiment.
-
Protect from Light: Conduct experiments in amber-colored glassware or under conditions that minimize light exposure.
-
Control Temperature: Maintain a consistent and controlled temperature throughout the experiment.
-
Assess Stability in Assay Media: Perform a preliminary experiment to assess the stability of the compound in your specific experimental buffer or media over the time course of your assay. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the remaining parent compound.
-
Issue 2: Appearance of new peaks in HPLC chromatogram during analysis.
-
Possible Cause: On-column degradation or degradation in the autosampler.
-
Troubleshooting Steps:
-
Check Autosampler Conditions: Ensure the autosampler is temperature-controlled (e.g., 4°C) to minimize degradation of samples waiting for injection.
-
Evaluate Mobile Phase pH: The pH of the mobile phase can influence the stability of the compound. If unexpected peaks are observed, consider if the mobile phase is too acidic or basic.
-
Inject Freshly Prepared Sample: Compare the chromatogram of a freshly prepared sample with one that has been sitting in the autosampler to determine if degradation is time-dependent.
-
Issue 3: Loss of potency or activity in biological assays.
-
Possible Cause: Degradation of the active compound leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Confirm Purity of Stock: Re-analyze the purity of the solid compound before preparing new stock solutions.
-
Forced Degradation Study: Conduct a forced degradation study (see experimental protocols below) to identify the conditions under which the compound is unstable. This information can help in designing more robust experimental protocols.
-
Quantify Compound in Assay: If possible, quantify the concentration of this compound in the assay at the beginning and end of the incubation period to determine the extent of degradation.
-
Data Presentation
As no specific experimental stability data for this compound is publicly available, the following table presents an illustrative summary of potential outcomes from a forced degradation study. This data is hypothetical and intended to serve as a template for presenting experimental findings.
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Time (hours) | % Degradation | Major Degradation Products |
| 0.1 M HCl (60°C) | 24 | < 5% | Minor unknown peaks |
| 0.1 M NaOH (60°C) | 24 | ~10% | Product A, Product B |
| 3% H₂O₂ (RT) | 24 | ~25% | Product C (N-oxide), Product D |
| Heat (80°C, solid) | 48 | < 2% | No significant degradation |
| Photolytic (UV light) | 24 | ~15% | Product E, Product F |
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8][9][10] The following is a general protocol that can be adapted for this compound, based on ICH guidelines.[11][12]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.
-
Thermal Degradation (Solution): Incubate the stock solution at 60°C.
-
Thermal Degradation (Solid): Place the solid compound in an oven at 80°C.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect any degradation products.
Visualizations
Hypothetical Degradation Pathway
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: General workflow for conducting a forced degradation study.
Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent experimental data.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ether - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mdpi.com [mdpi.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. scispace.com [scispace.com]
resolving analytical challenges in 2-(3,4-Dimethylphenoxy)ethanamine characterization
Technical Support Center: 2-(3,4-Dimethylphenoxy)ethanamine
Welcome to the technical support center for the analytical characterization of this compound. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an aromatic amine with the chemical formula C10H15NO and a molecular weight of approximately 165.23 g/mol .[1][2] Its structure consists of a 3,4-dimethylphenol group linked via an ether bond to an ethanamine side chain. Aromatic amines are a class of compounds often studied in pharmaceutical development and material science.
Q2: What are the primary analytical techniques for characterizing this compound?
A2: The primary techniques for full characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structure elucidation and confirmation.
-
Mass Spectrometry (MS), often coupled with Chromatography (GC or LC): For molecular weight confirmation and impurity identification.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC) with UV or MS detection: For purity assessment, quantification, and separation from isomers or impurities.[6]
-
Gas Chromatography (GC) with Flame Ionization Detection (FID) or MS: Suitable for analyzing volatile amines, often requiring derivatization to improve peak shape and thermal stability.[7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Q3: What are the most likely impurities in a sample of this compound?
A3: Potential impurities largely depend on the synthetic route. Common sources include:
-
Unreacted Starting Materials: Such as 3,4-dimethylphenol and the corresponding 2-haloethanamine or equivalent reagent.
-
Positional Isomers: Impurities from isomeric dimethylphenols (e.g., 2,3-, 2,5-, 2,6-, 3,5-dimethylphenol) if the starting material was not pure.
-
Over-alkylation Products: Secondary or tertiary amines formed if the primary amine reacts further.
-
Solvent Residues: Residual solvents from synthesis and purification steps.
Q4: Is derivatization necessary for the analysis of this compound?
A4: Derivatization is often recommended, particularly for GC analysis and sometimes for HPLC.[9] The primary amine group can cause peak tailing on standard silica-based GC and HPLC columns and may exhibit poor thermal stability. Derivatizing the amine (e.g., through acylation or silylation) improves volatility, thermal stability, and chromatographic peak shape.[4][9] For HPLC-UV, derivatization can also be used to introduce a chromophore for enhanced detection if the native UV absorbance is low.[10]
Troubleshooting Guides by Technique
High-Performance Liquid Chromatography (HPLC)
| Problem / Question | Possible Causes | Recommended Solutions |
| Q: Why am I observing poor peak shape (tailing) for my compound on a C18 column? | 1. Secondary Interactions: The basic amine group interacts with acidic residual silanols on the silica backbone of the column.[6] 2. Column Overload: Injecting too much sample mass. 3. Inappropriate Mobile Phase pH: The pH is too close to the pKa of the amine, causing mixed ionization states. | 1. Use a modern, end-capped column or a column specifically designed for basic compounds. 2. Lower the mobile phase pH (e.g., using 0.1% formic or trifluoroacetic acid) to ensure the amine is fully protonated. 3. Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%) to block active silanol sites. 4. Reduce injection concentration/volume. |
| Q: My compound is not retained or shows very little retention in reverse-phase HPLC. | 1. Mobile Phase is too "strong": The organic solvent percentage is too high. 2. Compound is highly polar/ionized: The compound exists in a highly water-soluble form. | 1. Decrease the initial percentage of organic solvent (e.g., acetonitrile, methanol) in your gradient or isocratic method. 2. Consider using a more retentive column (e.g., phenyl-hexyl). 3. Explore HILIC (Hydrophilic Interaction Liquid Chromatography) as an alternative separation mode for highly polar compounds. |
| Q: How can I resolve this compound from its positional isomers? | Insufficient Selectivity: The stationary phase and mobile phase combination does not provide enough resolving power for structurally similar isomers. | 1. Optimize the mobile phase: Try a different organic modifier (e.g., methanol instead of acetonitrile) or adjust the pH. 2. Use a high-resolution stationary phase: A column with a different selectivity (e.g., PFP - pentafluorophenyl) can enhance separation of aromatic positional isomers.[6] 3. Decrease the temperature to potentially increase resolution. 4. Reduce the slope of the gradient. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem / Question | Possible Causes | Recommended Solutions |
| Q: I'm seeing broad, tailing peaks or no peak at all. | 1. Adsorption: The primary amine is highly polar and adsorbs to active sites in the injector liner or column.[9] 2. Thermal Degradation: The compound may be degrading at high injector or oven temperatures. | 1. Derivatize the amine: Convert it to a less polar, more stable derivative (e.g., using a silylating agent like BSTFA or an acylating agent like trifluoroacetic anhydride).[4] 2. Use a deactivated liner with glass wool to minimize active sites. 3. Lower the injector temperature. 4. Use a base-deactivated GC column specifically designed for amines. |
| Q: My mass spectrum shows unexpected fragments or a missing molecular ion. | 1. High Fragmentation Energy: Standard Electron Ionization (EI) at 70 eV can cause extensive fragmentation of the molecular ion.[7] 2. In-source Degradation: The molecule is fragmenting in the hot ion source before analysis. | 1. Use "soft" ionization techniques like Chemical Ionization (CI) which often yields a stronger protonated molecular ion [M+H]⁺.[4] 2. Analyze the derivatized compound: Derivatives often provide more predictable fragmentation patterns and a more stable molecular ion. 3. Lower the ion source temperature if your instrument allows. |
Experimental Protocols
Protocol 1: HPLC-UV Purity Analysis
This protocol is a starting point and may require optimization.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 2.5-5 µm particle size, 4.6 x 150 mm (Use a column certified for basic compounds if available).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (Verify the λmax by running a UV scan).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A:B to a concentration of ~0.5 mg/mL.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 15.0 | 95 |
| 18.0 | 95 |
| 18.1 | 5 |
| 22.0 | 5 |
Protocol 2: GC-MS Identity Confirmation (with Derivatization)
This method is suitable for identity confirmation and detecting related impurities.
-
Instrumentation: GC system with a Mass Spectrometric detector.
-
Derivatization:
-
Dissolve ~1 mg of the sample in 200 µL of a dry solvent (e.g., Toluene, Dichloromethane).
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar non-polar column).
-
Injector: Pulsed Splitless mode, 250 °C.[7]
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 450 m/z.
-
Visualized Workflows and Logic
References
- 1. chemscene.com [chemscene.com]
- 2. This compound [chemicalbook.com]
- 3. academic.oup.com [academic.oup.com]
- 4. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(3,4-Dimethoxyphenyl)Ethanamine Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. agilent.com [agilent.com]
- 7. academic.oup.com [academic.oup.com]
- 8. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-(3,4-Dimethylphenoxy)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3,4-Dimethylphenoxy)ethanamine. The following sections offer guidance on removing solvent impurities and purifying the compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q1: I have just synthesized this compound and need to remove the reaction solvent. What is the best initial approach?
A1: The first step is to perform a liquid-liquid extraction to remove the bulk of the solvent and any water-soluble impurities. Since this compound is an amine, it will be basic. You can use this property to your advantage.
-
Troubleshooting Tip: If you are unsure which layer is aqueous and which is organic, add a small amount of water to the separatory funnel and observe which layer it joins.
Q2: My crude product contains non-polar impurities. How can I remove them?
A2: An acid wash is an effective method for separating your basic amine product from non-polar impurities.
-
Dissolve your crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic solution with a dilute aqueous acid solution (e.g., 1M HCl). Your amine will become protonated and move into the aqueous layer as the hydrochloride salt.
-
Separate the aqueous layer, which now contains your product.
-
Wash the aqueous layer with an organic solvent to remove any remaining non-polar impurities.
-
To recover your amine, make the aqueous layer basic by adding a base like sodium hydroxide (NaOH) until the pH is >10.
-
Extract the aqueous layer with an organic solvent. Your free amine will now be in the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.
Q3: I have a high-boiling solvent impurity. What is the most suitable purification technique?
A3: For high-boiling solvent impurities, vacuum distillation is the recommended method. Due to the relatively high boiling point of this compound, distillation at atmospheric pressure is not advisable as it may lead to decomposition.
-
Troubleshooting Tip: If your product is heat-sensitive, use a lower pressure to reduce the required distillation temperature. Ensure your vacuum setup is free of leaks to maintain a stable pressure.
Q4: Can I purify this compound by recrystallization?
A4: Yes, recrystallization can be an effective purification method, especially for removing small amounts of impurities. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Troubleshooting Tip: If your compound "oils out" instead of crystallizing, try using a more dilute solution, cooling the solution more slowly, or using a different solvent system. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
Q5: I am struggling to get good separation using normal-phase column chromatography. What can I do?
A5: Amines are basic and can interact strongly with the acidic silica gel in normal-phase chromatography, leading to poor separation and tailing peaks. To mitigate this, add a small amount of a basic modifier to your eluent.
-
Recommended Modifier: Add 0.5-2% triethylamine (NEt₃) to your solvent system (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica gel and improve the chromatography.
Quantitative Data Summary
The following table summarizes key physical properties of this compound and a structurally similar compound, which can be used to guide purification protocol development.
| Property | This compound | 2-(3,4-dimethoxyphenyl)ethylamine (Analogue) |
| Molecular Formula | C₁₀H₁₅NO | C₁₀H₁₅NO₂ |
| Molecular Weight | 165.23 g/mol | 181.23 g/mol |
| Boiling Point | Not available | 188 °C @ 15 mmHg[1] |
| Solubility | Not available | Slightly soluble in chloroform and methanol[1] |
Note: Data for the analogue compound should be used as an estimation and starting point for optimizing the purification of this compound.
Experimental Protocols
1. Vacuum Distillation
This protocol is based on the purification of the structurally similar compound, 2-(2-Methoxy-phenoxy)-ethylamine, which has a reported boiling point of 110-115°C at 2 Torr.
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with a condenser and collection flask
-
Thermometer and adapter
-
Vacuum pump with a pressure gauge
-
Heating mantle with a stirrer
Procedure:
-
Place the crude this compound into the round-bottom flask with a magnetic stir bar.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Begin stirring and slowly apply vacuum, aiming for a pressure of around 2-15 mmHg.
-
Once the desired pressure is reached and stable, begin heating the flask gently.
-
Collect the fraction that distills at a stable temperature. Based on the analogue, the boiling point is expected to be in the range of 110-190°C at these reduced pressures.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.
2. Recrystallization
Solvent Selection:
-
Start by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Good single solvents to try include isopropanol, ethanol, toluene, or heptane.
-
A solvent system, such as ethanol/water or toluene/heptane, may also be effective.
Procedure:
-
In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Decision-Making Workflow for Purification
Caption: A flowchart illustrating the decision-making process for selecting a suitable purification method.
Troubleshooting Logic for Column Chromatography
Caption: A diagram outlining troubleshooting steps for issues encountered during column chromatography of amines.
References
Technical Support Center: Degradation of 2-(3,4-Dimethylphenoxy)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the degradation of 2-(3,4-Dimethylphenoxy)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic degradation pathways for this compound?
-
Phase I Metabolism (Oxidation): The molecule will likely undergo oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[1][2] Key transformations may include:
-
Hydroxylation of the Dimethylphenyl Ring: Addition of a hydroxyl (-OH) group to the aromatic ring.
-
Oxidation of the Methyl Groups: Conversion of one or both methyl groups to hydroxymethyl (-CH₂OH) and subsequently to carboxylic acid (-COOH) groups.
-
N-Dealkylation (if substituted on the amine): Removal of alkyl groups from the nitrogen atom.
-
Oxidative Deamination: Removal of the amino group, potentially forming a phenylacetaldehyde intermediate, which is then oxidized to a phenylacetic acid derivative.[3]
-
-
Phase II Metabolism (Conjugation): The metabolites from Phase I, particularly those with newly formed hydroxyl groups, can undergo conjugation to increase their water solubility and facilitate excretion.[4] Common conjugation reactions include:
-
Glucuronidation: Attachment of glucuronic acid.
-
Sulfation: Attachment of a sulfonate group.
-
Q2: What experimental systems are suitable for studying the in vitro metabolism of this compound?
A2: The most common and effective in vitro systems for studying drug metabolism include:[5][6][7]
-
Liver Microsomes: These are subcellular fractions of the liver that are rich in Phase I enzymes like CYPs.[8][9][10] They are a cost-effective and high-throughput option for initial metabolic stability screening.[8][10]
-
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II enzymes, providing a more complete picture of metabolism that closely mimics the in vivo environment.[5][6]
-
Recombinant CYP Enzymes: Using specific, individually expressed CYP isoforms can help identify which particular enzymes are responsible for the metabolism of the compound.[1]
Q3: What are the key parameters to measure in a metabolic stability assay?
A3: The primary endpoints in a metabolic stability assay are the determination of the compound's intrinsic clearance and in vitro half-life (t½).[6][11] These are calculated by monitoring the disappearance of the parent compound over time. This data is crucial for predicting in vivo pharmacokinetic properties.[6][7][12]
Q4: How can I identify the metabolites of this compound?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for identifying and quantifying drug metabolites.[13][14][15] High-resolution mass spectrometry can provide accurate mass measurements to help determine the elemental composition of unknown metabolites.[4]
Troubleshooting Guides
Issue 1: High Variability in Metabolic Stability Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and consider preparing a master mix for replicates to minimize pipetting errors.[16] |
| Variable Enzyme Activity | Ensure consistent lot and vendor for liver microsomes or hepatocytes, as activity can vary.[17] Thaw all components thoroughly and mix gently before use.[16] |
| Compound Instability | Check the stability of the compound in the assay buffer without cofactors (NADPH) to rule out non-enzymatic degradation. |
| Suboptimal Incubation Conditions | Verify that the incubation temperature and time are consistent across experiments.[16] |
Issue 2: No Metabolite Peaks Detected in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step |
| Low Metabolic Turnover | Increase the incubation time or the concentration of the enzyme source (e.g., microsomes). |
| Poor Ionization of Metabolites | Optimize the mass spectrometer source parameters. Experiment with both positive and negative ionization modes. |
| Inappropriate Sample Preparation | Ensure the quenching/extraction solvent effectively stops the reaction and precipitates proteins without causing the metabolites to crash out of solution. Solid-phase extraction (SPE) may be necessary to concentrate the metabolites.[13] |
| Incorrect LC Method | Adjust the gradient of the mobile phase to ensure that potentially more polar metabolites are retained and separated on the column.[13][14] |
Issue 3: Suspected CYP Inhibition by the Compound or its Metabolites
| Potential Cause | Troubleshooting Step |
| Direct Inhibition | Perform a CYP inhibition assay (IC50 determination) using specific probe substrates for major CYP isoforms to quantify the inhibitory potential of the parent compound.[1][18][19] |
| Metabolite-Mediated Inhibition | Conduct an IC50 shift assay, which involves pre-incubating the compound with microsomes and NADPH before adding the probe substrate, to assess inhibition by metabolites.[2] |
| Time-Dependent Inhibition (TDI) | If a shift in IC50 is observed, perform a TDI assay to determine the kinetic parameters (Kᵢ and kᵢₙₐ꜀ₜ) of the inhibition.[2] |
Data Presentation
Table 1: Illustrative Metabolic Stability Data for a Phenethylamine Analog
| Parameter | Value |
| In Vitro Half-Life (t½) | 25 min |
| Intrinsic Clearance (CLᵢₙₜ) | 27.7 µL/min/mg protein |
| Data is hypothetical and for illustrative purposes. |
Table 2: Example CYP Inhibition Profile (IC₅₀ Values)
| CYP Isoform | IC₅₀ (µM) | Inhibition Potential |
| CYP1A2 | > 50 | Low |
| CYP2C9 | 12.5 | Moderate |
| CYP2C19 | 8.9 | Moderate |
| CYP2D6 | 1.2 | High |
| CYP3A4 | 28.7 | Low |
| Data is hypothetical and for illustrative purposes. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes
-
Prepare Reagents:
-
Phosphate buffer (pH 7.4).
-
This compound stock solution in a suitable solvent (e.g., DMSO, acetonitrile). The final solvent concentration in the incubation should be less than 1%.[10]
-
Human liver microsomes (pooled).
-
NADPH regenerating system (or NADPH stock solution).
-
-
Incubation:
-
Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.
-
Add the test compound to the microsome solution and pre-incubate for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will be used to calculate the in vitro half-life.
-
Protocol 2: LC-MS/MS Analysis of Metabolites
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for separating phenethylamine derivatives.[13]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency, is common.[13][14]
-
Flow Rate: A typical flow rate is between 0.3-0.5 mL/min.[13]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for phenethylamines.
-
Scan Mode: For initial metabolite identification, a full scan or precursor ion scan can be used. For quantification, Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[14][15]
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for the parent compound and any suspected metabolites.
-
Visualizations
Caption: Proposed metabolic degradation pathways for this compound.
Caption: Experimental workflow for in vitro metabolic stability assays.
References
- 1. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 2. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 3. Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. xenotech.com [xenotech.com]
- 6. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bioivt.com [bioivt.com]
- 12. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 19. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Validation & Comparative
A Comparative Guide to Purity Validation of 2-(3,4-Dimethylphenoxy)ethanamine by Titration and Other Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a detailed comparison of the classical titration method with modern chromatographic and spectroscopic techniques for the purity validation of 2-(3,4-Dimethylphenoxy)ethanamine, a key chemical intermediate.
Introduction
This compound is a primary amine, and its basic nature allows for straightforward purity assessment by acid-base titration. However, alternative methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are also frequently employed for the analysis of pharmaceutical compounds. This guide presents a comprehensive overview of these methods, including detailed experimental protocols and a comparative analysis of their performance.
Purity Determination by Nonaqueous Acid-Base Titration
Due to the weakly basic nature of the amine functional group, a nonaqueous titration is the most suitable titrimetric approach. This method involves dissolving the sample in a non-polar solvent and titrating with a strong acid in a nonaqueous medium.[1][2]
Experimental Protocol: Nonaqueous Potentiometric Titration
1. Reagents and Apparatus:
-
Titrant: 0.1 N Perchloric acid (HClO₄) in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Standard: Potassium hydrogen phthalate (PHP), primary standard grade.
-
Indicator Electrode: Glass electrode.
-
Reference Electrode: Calomel electrode.
-
Potentiometer or Autotitrator.
-
Burette: 25 mL, Class A.
-
Beakers, magnetic stirrer, and stir bars.
2. Standardization of 0.1 N Perchloric Acid: a. Accurately weigh approximately 0.5 g of dried potassium hydrogen phthalate (PHP) into a 250 mL beaker. b. Dissolve the PHP in 50 mL of glacial acetic acid. Gentle warming may be required. c. Allow the solution to cool to room temperature. d. Titrate the PHP solution with the 0.1 N perchloric acid solution, recording the potential (mV) as a function of the titrant volume. e. Determine the endpoint from the point of maximum inflection on the titration curve. f. Calculate the exact normality of the perchloric acid solution.
3. Sample Analysis: a. Accurately weigh approximately 0.3-0.4 g of the this compound sample into a 250 mL beaker. b. Dissolve the sample in 50 mL of glacial acetic acid. c. Titrate the sample solution with the standardized 0.1 N perchloric acid, recording the potential (mV) versus the titrant volume. d. Determine the endpoint from the inflection point of the titration curve. e. Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
4. Calculation of Purity: The purity of this compound can be calculated using the following formula:
Purity (%) = (V × N × M) / (W × 10)
Where:
-
V = Volume of perchloric acid consumed by the sample (mL)
-
N = Normality of the perchloric acid solution
-
M = Molecular weight of this compound (165.23 g/mol )
-
W = Weight of the sample (g)
Workflow for Titration Validation
Caption: Workflow for the purity validation of this compound by nonaqueous potentiometric titration.
Comparison with Alternative Analytical Methods
While titration is a robust and cost-effective method, other techniques offer different advantages, such as higher sensitivity and the ability to identify and quantify individual impurities.
| Parameter | Nonaqueous Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Acid-base neutralization reaction. | Differential partitioning of analytes between a mobile and stationary phase. | Separation of volatile compounds followed by mass-based detection. | Proportionality between NMR signal intensity and the number of nuclei. |
| Specificity | Measures total basicity; not specific for the target amine if other basic impurities are present. | High specificity for the parent compound and can separate and quantify impurities. | High specificity and provides structural information for impurity identification. | Highly specific, provides structural confirmation and quantification. |
| Accuracy | High (typically 99-101%).[2] | High (typically 98-102%). | High (typically 97-103%). | Very high, considered a primary ratio method. |
| Precision (RSD) | ≤ 1%.[2] | ≤ 2%. | ≤ 5%. | ≤ 1%. |
| Limit of Detection (LOD) | mg range. | ng to pg range. | pg to fg range. | µg to mg range. |
| Analysis Time | ~15-30 minutes per sample. | ~10-45 minutes per sample. | ~20-60 minutes per sample. | ~5-20 minutes per sample. |
| Instrumentation Cost | Low. | High. | High. | Very High. |
| Solvent/Reagent Cost | Low. | Moderate to High. | Low to Moderate. | Moderate. |
| Impurity Profiling | Not possible. | Excellent. | Excellent. | Good, for structurally different impurities. |
Overview of Alternative Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would be suitable.
-
Typical Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., ~275 nm).
-
Quantification: Based on the peak area of the analyte relative to a standard of known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and semi-volatile compounds. This compound may require derivatization to improve its volatility and chromatographic behavior.
-
Typical Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split/splitless inlet.
-
Detection: Mass spectrometry (MS) provides both quantification and structural information for impurity identification.
-
Sample Preparation: The sample is dissolved in a suitable solvent. Derivatization with an agent like trifluoroacetic anhydride (TFAA) might be necessary.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[3][4]
-
Principle: The integral of an NMR signal is directly proportional to the number of corresponding nuclei.[3]
-
Procedure: An accurately weighed sample is dissolved in a deuterated solvent along with an accurately weighed internal standard of known purity. The purity of the analyte is determined by comparing the integral of a specific signal from the analyte to that of the internal standard.
-
Advantages: High precision, non-destructive, and provides structural information.[5][6]
Logical Relationship of Method Selection
Caption: Decision tree for selecting an analytical method for purity determination.
Conclusion
The choice of analytical method for the purity validation of this compound depends on the specific requirements of the analysis.
-
Nonaqueous titration is a simple, accurate, and cost-effective method for determining the total base content and is well-suited for routine quality control where the impurity profile is already known.
-
HPLC and GC-MS are superior when detailed information about impurities is required, offering high sensitivity and specificity. GC-MS provides the added advantage of structural elucidation of unknown impurities.
-
qNMR serves as a primary method for the accurate determination of purity and for the qualification of reference standards, offering excellent precision and direct traceability.
For comprehensive quality assessment in a drug development setting, a combination of these methods is often employed. Titration can be used for routine batch release, while chromatographic techniques are invaluable during process development and for stability studies to monitor the formation of degradation products.
References
- 1. lcms.cz [lcms.cz]
- 2. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 3. emerypharma.com [emerypharma.com]
- 4. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 5. researchgate.net [researchgate.net]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-(3,4-Dimethylphenoxy)ethanamine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted biological activity of 2-(3,4-Dimethylphenoxy)ethanamine and its positional isomers. Due to a lack of direct comparative experimental data in the public domain for these specific molecules, this comparison is based on established Structure-Activity Relationship (SAR) principles for the broader class of phenoxyethylamine and phenethylamine derivatives. The information herein is intended to guide researchers in predicting the pharmacological profiles of these compounds and in designing future experimental work.
Introduction to Phenoxyethylamines
Phenoxyethylamine derivatives are a class of organic compounds recognized for their versatile interactions with various biological targets, particularly within the central nervous system. Their structural scaffold is a key feature in a range of pharmaceuticals and research chemicals investigated for conditions such as depression, anxiety, and hypertension. The biological activity of these compounds is highly dependent on the substitution patterns on the phenoxy ring, which can significantly influence their affinity and selectivity for various receptors, including adrenergic, serotonergic, and dopaminergic systems.
Predicted Biological Activity Profile
The position of the two methyl groups on the phenoxy ring of 2-(Dimethylphenoxy)ethanamine isomers is expected to have a significant impact on their biological activity. These substitutions can alter the molecule's electronic properties, lipophilicity, and steric hindrance, thereby influencing how it binds to and interacts with receptor proteins.
Adrenergic Receptor Interactions
The phenoxyethylamine scaffold is a known pharmacophore for adrenergic receptor ligands. The substitution pattern on the aromatic ring plays a crucial role in determining the affinity and selectivity for α- and β-adrenergic receptor subtypes. For β-adrenergic blocking activity in the related aryl- or heteroaryl-oxypropanolamine series, ortho-substituted compounds are often the most potent. In contrast, for direct-acting sympathomimetic amines, hydroxyl groups at the meta and para positions of the phenylethylamine ring are generally associated with maximal activity.
Based on these principles, the dimethyl substitution pattern of this compound and its isomers will likely modulate their adrenergic receptor activity. The steric bulk and electronic effects of the methyl groups will influence the binding pocket interactions. For instance, substitution at the ortho position (2,X-dimethyl isomers) may confer different selectivity profiles compared to meta (3,X-dimethyl) or para (X,4-dimethyl) substitutions.
Serotonergic Receptor Interactions
Phenethylamine and its derivatives are well-known to interact with serotonin (5-HT) receptors. Studies on psychoactive phenalkylamine analogues have shown that substitutions on the phenyl ring, such as methoxylation and methylation, can enhance 5-HT receptor affinity. Specifically, for disubstituted compounds, methoxy groups at the 2 and 5 positions have been found to be optimal for high affinity. While direct data on dimethyl substitutions is scarce, it is plausible that the position of the methyl groups will similarly modulate the affinity for various 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT2C.
Dopaminergic Receptor Interactions
The phenoxyethylamine scaffold has also been explored for its interaction with dopamine receptors. For instance, certain 3-OH-phenoxyethylamine derivatives have been identified as dopamine D2 partial agonists. The electronic and steric properties conferred by the dimethyl substitutions on the phenoxy ring are expected to influence the affinity and efficacy of these isomers at dopamine D1-like and D2-like receptors.
Quantitative Data Summary (Hypothetical)
As no direct comparative experimental data was found, the following table is a hypothetical representation of how such data could be structured. The values are for illustrative purposes only and are intended to guide the design of experiments.
| Compound | Adrenergic α1 (Ki, nM) | Adrenergic β1 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Dopamine D2 (Ki, nM) |
| This compound | TBD | TBD | TBD | TBD |
| 2-(2,3-Dimethylphenoxy)ethanamine | TBD | TBD | TBD | TBD |
| 2-(2,4-Dimethylphenoxy)ethanamine | TBD | TBD | TBD | TBD |
| 2-(2,5-Dimethylphenoxy)ethanamine | TBD | TBD | TBD | TBD |
| 2-(2,6-Dimethylphenoxy)ethanamine | TBD | TBD | TBD | TBD |
| 2-(3,5-Dimethylphenoxy)ethanamine | TBD | TBD | TBD | TBD |
| TBD: To Be Determined experimentally. |
Experimental Protocols
To empirically determine the biological activity of this compound and its isomers, the following experimental protocols are recommended.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for various G-protein coupled receptors (GPCRs).
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., adrenergic, serotonergic, or dopaminergic receptors) are prepared from cultured cells or animal tissues.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used.
-
Incubation: The cell membranes, radioligand, and varying concentrations of the unlabeled test compound (or a known reference compound) are incubated together to allow for competitive binding.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., cAMP Assay for Gs/Gi-coupled receptors)
Objective: To determine the functional activity (e.g., agonist or antagonist) and potency (EC50 or IC50) of the test compounds at a specific receptor.
Methodology:
-
Cell Culture: Cells stably expressing the receptor of interest are cultured.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist.
-
cAMP Measurement: Intracellular cyclic AMP (cAMP) levels are measured using a commercially available kit, such as a competitive immunoassay with a chemiluminescent or fluorescent readout.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the agonist response (IC50 for antagonists) is determined by non-linear regression analysis of the concentration-response curves.
Visualizations
Signaling Pathway of a G-Protein Coupled Receptor (GPCR)
Caption: Generalized signaling pathway of a G-protein coupled receptor (GPCR).
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
Comparative Analysis of the Structural-Activity Relationship of 2-Phenoxyethanamine Derivatives
An objective comparison of the biological performance of 2-(3,4-Dimethylphenoxy)ethanamine derivatives and its structural analogs, supported by experimental data.
Due to a lack of specific quantitative structural-activity relationship (SAR) data for this compound derivatives, this guide provides a comparative analysis based on closely related phenoxyethanamine and phenethylamine analogs. The presented data, experimental protocols, and mechanistic insights are drawn from published research on these related compounds to infer potential SAR trends for the title class of molecules.
Introduction to Phenoxyethanamine Derivatives
Phenoxyethanamine derivatives are a class of organic compounds characterized by a phenoxy group linked to an ethylamine moiety. This structural scaffold is present in a wide array of pharmaceuticals and research chemicals, demonstrating its versatility in interacting with various biological targets.[1] These compounds have been explored for their potential in treating conditions such as depression, anxiety, and hypertension, primarily due to their ability to modulate the function of receptors and transporters in the central nervous system.[1] The core structure allows for systematic modifications to fine-tune pharmacological properties, making it an attractive template for drug design.
The general structure of a 2-phenoxyethanamine derivative is shown below:
Caption: General chemical structure of 2-phenoxyethanamine derivatives.
Substitutions on the phenyl ring (R), the ethylamine side chain, and the terminal amino group (R' and R'') can significantly influence the compound's lipophilicity, electronic properties, metabolic stability, and ultimately, its biological activity.
Comparative Biological Activity Data
The biological activity of phenoxyethanamine and its analogs has been evaluated against various targets, including monoamine oxidases (MAO), adrenoceptors, and serotonin (5-HT) receptors. The following tables summarize quantitative data from studies on structurally related compounds.
Monoamine Oxidase (MAO) Inhibition
A series of 2-phenoxyacetamide analogues, which are structurally similar to phenoxyethanamine derivatives, were evaluated for their inhibitory potency against MAO-A and MAO-B.
| Compound | R Group | IC₅₀ MAO-A (µM) | IC₅₀ MAO-B (µM) | Selectivity Index (SI = IC₅₀ B/A) |
| 1 | 4-OCH₃ | 0.025 ± 0.003 | 6.13 ± 0.45 | 245 |
| 2 | 4-CH₃ | 0.28 ± 0.02 | 8.32 ± 0.67 | 30 |
| 3 | 4-F | 0.31 ± 0.03 | 9.15 ± 0.78 | 29 |
| 4 | 4-Cl | 0.42 ± 0.04 | 10.2 ± 0.91 | 24 |
| 5 | H | 0.55 ± 0.05 | 11.8 ± 1.03 | 21 |
| 6 | 4-NO₂ | 2.13 ± 0.18 | > 50 | > 23 |
| 7 | 4-CHO | 0.09 ± 0.01 | 1.23 ± 0.11 | 14 |
| 8 | 4-CH=NOH | 0.04 ± 0.004 | 0.52 ± 0.04 | 13 |
| 9 | 4-CH=N-propargyl | 0.018 ± 0.002 | 0.07 ± 0.006 | 4 |
Data extracted from a study on 2-phenoxyacetamide analogues.
SAR Insights:
-
Electron-donating groups at the para-position of the phenyl ring (e.g., 4-OCH₃) enhance MAO-A inhibitory activity and selectivity.
-
Electron-withdrawing groups (e.g., 4-NO₂) generally decrease potency.
-
Modification of a 4-formyl group to an oxime and further to a propargyl imine significantly increases potency for both MAO-A and MAO-B.
Adrenergic Receptor Activity
Phenoxypropanolamine derivatives, another class of related compounds, have been assessed for their agonistic activity at the human beta3-adrenoceptor.
| Compound | Structure | pKᵢ | %Eₘₐₓ |
| SWR-0334NA | (E)-[4-[5-[(3-phenoxy-2-hydroxypropyl)amino]-2-pentene-3-yl] phenoxy]acetic acid sodium salt | 6.11 | 100.26 |
| SWR-0335SA | (E)-[4-[5-[(3-phenoxy-2-hydroxypropyl)amino]-2-pentene-3-yl] phenoxy] acetic acid ethanedioic acid | 6.42 | 86.99 |
| SWR-0342SA | S-(Z)-[4-[[1-[2-[(2-hydroxy-3-phenoxypropyl)]amino] ethyl]-1-propenyl]phenoxy] acetic acid ethanedioic acid | 6.67 | 89.23 |
| SWR-0348SA-SITA | (E)-[4-[5-[(3-phenoxy-2-hydroxypropyl)amino]-2-hexene-3-yl] phenoxy]acetic acid ethanedioic acid | 6.84 | 86.63 |
| SWR-0361SA | (E)-N-methyl[4-[5-[(3-phenoxy-2-hydroxypropyl)amino]-2-pentene-3-yl]phenoxy]acetoamide ethanedioic acid | 6.55 | 86.44 |
Data from a study on phenoxypropanolamine derivatives at the human beta3-adrenoceptor.
SAR Insights:
-
These compounds, featuring a phenoxypropanolamine core, demonstrate high agonistic activity at the beta3-adrenoceptor.
-
Compound SWR-0334NA exhibited full agonist activity despite having a lower binding affinity compared to other analogs in the series.
Serotonin 5-HT₂A Receptor Binding Affinity
The structure-activity relationship of phenethylamine derivatives, the parent class of compounds, has been extensively studied at the 5-HT₂A receptor.
| Compound | R¹ (para) | R³ (N-substituent) | Kᵢ (nM) |
| 1 | H | H | 126.3 |
| 2 | OCH₃ | H | 243.7 |
| 3 | NO₂ | H | 311.2 |
| 4 | Cl | H | 46.5 |
| 5 | H | 2-methoxyphenyl | 4.8 |
| 6 | H | 2-fluorophenyl | 11.2 |
| 7 | H | 2,3-dimethoxyphenyl | 2.5 |
Data from a study on phenethylamine derivatives' binding affinity for the 5-HT₂A receptor.
SAR Insights:
-
Substitution on the phenyl ring at the para-position (R¹) with a halogen (Cl) increases binding affinity compared to H, OCH₃, or NO₂.[2]
-
The addition of a second phenyl group on the nitrogen atom (R³) significantly increases binding affinity.[2]
-
Substituents on this second phenyl ring, particularly at the ortho position, further enhance affinity.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison.
In Vitro Fluorometric MAO Inhibition Assay
This protocol outlines a general method for assessing MAO inhibition using a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂).
Caption: Workflow for a fluorometric MAO inhibition assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer, MAO-A or MAO-B enzyme, a suitable substrate (e.g., p-tyramine), and a fluorescent probe (e.g., Amplex Red) according to the manufacturer's instructions.
-
Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Perform serial dilutions of the test compounds in the assay buffer.
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a 96-well black plate.
-
Include necessary controls: a no-enzyme control, a no-inhibitor (vehicle) control, and a positive control with a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Pre-incubate the plate with the MAO enzyme and test compounds for a specified time (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the substrate and fluorescent probe mixture to all wells.
-
Incubate the plate at 37°C, protected from light, for a defined period.
-
-
Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
cAMP Accumulation Assay for Gs-Coupled Receptors
This protocol describes a method for determining the activation of Gs-coupled adrenoceptors by measuring the accumulation of intracellular cyclic adenosine monophosphate (cAMP).
Methodology:
-
Cell Culture and Seeding: Culture cells expressing the receptor of interest (e.g., HEK293 cells) and seed them into 96-well or 384-well plates. Allow cells to adhere overnight.
-
Compound Preparation: Prepare stock solutions of a phosphodiesterase (PDE) inhibitor (e.g., IBMX), the reference agonist, and test compounds in a suitable solvent like DMSO. Prepare serial dilutions in stimulation buffer containing the PDE inhibitor.
-
Cell Stimulation:
-
Remove the culture medium from the wells and wash once with PBS.
-
Add the stimulation buffer containing the PDE inhibitor and pre-incubate for 15-30 minutes at room temperature.
-
Add the serially diluted reference agonist or test compounds to the respective wells.
-
Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells by adding the lysis buffer provided in a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or fluorescence-based kits).
-
Proceed with the detection steps as per the manufacturer’s instructions, which typically involve competitive binding between cellular cAMP and a labeled cAMP conjugate to a specific antibody.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence ratio) using a compatible plate reader.
-
Generate a cAMP standard curve to quantify the amount of cAMP produced.
-
Plot the concentration-response data and fit to a sigmoidal curve to determine the EC₅₀ and Eₘₐₓ values for each compound.
-
Signaling Pathways
The biological effects of phenoxyethanamine derivatives are often mediated through G-protein coupled receptors (GPCRs), such as serotonin receptors. Agonism at the 5-HT₂A receptor, for instance, primarily involves the Gq/11 signaling pathway.
References
A Comparative Analysis of 2-(3,4-Dimethylphenoxy)ethanamine and 2-(3,4-dimethoxyphenoxy)ethanamine in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two phenoxyethanamine derivatives: 2-(3,4-Dimethylphenoxy)ethanamine and 2-(3,4-dimethoxyphenoxy)ethanamine. Due to a notable scarcity of direct experimental data for this compound in publicly available literature, this comparison draws upon established findings for 2-(3,4-dimethoxyphenoxy)ethanamine and infers the potential activities of its dimethyl analogue based on structure-activity relationship (SAR) studies of related phenethylamine and phenoxyethylamine compounds.
Chemical Structures
| Compound | Structure |
| This compound | COC1=C(C=C(C=C1)CCN)C (SMILES) |
| 2-(3,4-dimethoxyphenoxy)ethanamine | COC1=C(C=C(C=C1)OCCN)OC (SMILES) |
Executive Summary
2-(3,4-dimethoxyphenoxy)ethanamine, also known as 3,4-dimethoxyphenethylamine, has been investigated for its neuromodulatory, antidepressant, and antioxidant properties, as well as potential anti-ulcer activity.[1][2] Its biological effects are attributed to its interaction with various receptors and enzymes within the central nervous system.
Comparative Biological Activities (Quantitative Data)
As no direct comparative studies are available, this table presents known data for the dimethoxy compound and inferred potential targets for the dimethyl analogue based on SAR principles.
| Biological Target/Assay | This compound (Inferred) | 2-(3,4-dimethoxyphenoxy)ethanamine (Reported) | Reference |
| Monoamine Oxidase (MAO) Inhibition | Potentially active, selectivity for MAO-A vs. MAO-B unknown. | Inhibits the deamination of tyramine and tryptamine by rat brain monoamine oxidase. | |
| Serotonin Receptor (5-HT) Affinity | Likely to interact with 5-HT2A and 5-HT2C receptors; affinity and functional activity are undetermined. | Derivatives show varying affinities for 5-HT1A, 5-HT2A, and 5-HT2C receptors. | [3] |
| Monoamine Transporter Interaction | May exhibit affinity for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. | Derivatives have been studied for their affinity to DAT, SERT, and NET. | [4] |
| Anti-ulcer Activity | Not reported. | Acyl derivatives demonstrated significant anti-ulcer activity in rats. | [1] |
| Antioxidant Properties | Not reported. | Exhibits antioxidant properties. | [2] |
| Antidepressant Effects | Not reported. | Suggested to have antidepressant effects. | [2] |
Experimental Protocols
Detailed methodologies for key experiments relevant to the biological evaluation of these compounds are provided below.
Monoamine Oxidase (MAO) Inhibition Assay
A common method to assess MAO inhibition is a fluorometric assay using a commercially available kit.
Workflow:
Caption: Workflow for MAO Inhibition Assay.
Protocol:
-
Prepare a reaction mixture containing the MAO enzyme (either MAO-A or MAO-B), horseradish peroxidase (HRP), and a suitable detection reagent in a 96-well plate.
-
Add varying concentrations of the test compounds (this compound or 2-(3,4-dimethoxyphenoxy)ethanamine) to the wells and incubate.
-
Initiate the enzymatic reaction by adding the MAO substrate.
-
After a set incubation period, measure the fluorescence to determine the rate of the reaction.
-
Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Workflow:
Caption: Workflow for Radioligand Receptor Binding Assay.
Protocol:
-
Cell membranes expressing the receptor of interest are prepared.
-
The membranes are incubated with a specific radioligand and a range of concentrations of the unlabeled test compound.
-
The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the free radioligand.
-
The radioactivity on the filters is quantified using liquid scintillation counting.
-
The data is used to generate a competition curve, from which the inhibition constant (Ki) is calculated.
Structure-Activity Relationship (SAR) Insights
The difference in the substituents at the 3 and 4 positions of the phenyl ring (dimethyl vs. dimethoxy) is expected to significantly impact the biological activity.
Caption: Inferred SAR Comparison.
-
Lipophilicity: The dimethyl groups are more lipophilic than the dimethoxy groups. This could lead to increased membrane permeability and potentially better penetration of the blood-brain barrier for this compound.
-
Electronic Effects: The methoxy groups are electron-donating through resonance but electron-withdrawing through induction. The methyl groups are weakly electron-donating. These electronic differences can influence how the molecules interact with the binding pockets of their target proteins.
-
Metabolism: The methoxy groups in 2-(3,4-dimethoxyphenoxy)ethanamine are potential sites for O-demethylation, a common metabolic pathway. The dimethyl analogue would undergo different metabolic transformations, potentially leading to a different pharmacokinetic profile and duration of action.
Conclusion
While 2-(3,4-dimethoxyphenoxy)ethanamine has a documented profile of neuromodulatory and other biological activities, there is a clear gap in the understanding of its 3,4-dimethyl analogue. Based on established structure-activity relationships, it is reasonable to predict that this compound will also be biologically active, likely targeting monoaminergic systems. However, the specific receptor affinities, functional activities, and overall pharmacological profile are expected to differ from its dimethoxy counterpart due to altered physicochemical properties. Further experimental evaluation of this compound is necessary to elucidate its precise biological functions and therapeutic potential. Researchers are encouraged to conduct comparative studies to validate these structure-based inferences.
References
- 1. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(3,4-Dimethoxyphenyl)Ethanamine Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 4. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3,4-Dimethylphenoxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmaceutical development. For emerging compounds such as 2-(3,4-Dimethylphenoxy)ethanamine, selecting and validating an appropriate analytical method is a critical early step. Cross-validation of different analytical techniques is often necessary to ensure data consistency and integrity, particularly when transitioning methods between laboratories or during different phases of drug development.
Comparative Analysis of Analytical Methods
The choice between LC-MS/MS and GC-MS for the bioanalysis of this compound will depend on several factors, including the required sensitivity, sample throughput, and the nature of the biological matrix. Below is a summary of typical performance characteristics for each method based on the analysis of analogous compounds.
Table 1: Performance Characteristics of LC-MS/MS and GC-MS for the Analysis of Phenoxyethanamine Analogs
| Parameter | LC-MS/MS | GC-MS |
| Limit of Quantification (LOQ) | 0.2 - 3 ng/mL[1][2] | ~200 ng/mL[2] |
| Linearity (r²) | > 0.99[1][2] | > 0.99[2] |
| Intra-day Precision (%CV) | < 13%[2] | < 15% |
| Inter-day Precision (%CV) | < 13%[2] | < 15% |
| Accuracy (%RE) | ± 5.3%[2] | Within ± 15% |
| Sample Throughput | High | Moderate |
| Derivatization Required | No | Often Yes |
Experimental Protocols
Detailed and validated experimental protocols are essential for achieving reliable and reproducible results. The following sections outline representative methodologies for the analysis of a phenoxyethanamine analog using LC-MS/MS and GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is adapted from validated procedures for the analysis of atomoxetine in human plasma.[1]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 100 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of this compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (precursor ion → product ion): To be determined for this compound.
-
Internal Standard (precursor ion → product ion): To be determined for the chosen internal standard.
-
-
Key Parameters: Optimize ion spray voltage, source temperature, and collision energy for the specific analyte and internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on a validated method for the determination of atomoxetine in human plasma.[2]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Add 100 µL of 1 M sodium hydroxide to basify the sample.
-
Add 2 mL of n-hexane and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for injection.
2. GC-MS Conditions:
-
GC System: Agilent 7890A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 30°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (splitless).
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Cross-Validation of Analytical Methods
Cross-validation is essential when two different analytical methods are used to generate data within the same study or across different studies. The objective is to ensure that the results are comparable and that any observed differences are within acceptable limits.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods, such as LC-MS/MS and GC-MS.
Acceptance Criteria for Cross-Validation
The acceptance criteria for cross-validation should be pre-defined in the validation plan. A common approach is to assess the percentage difference between the values obtained from the two methods for the same set of quality control (QC) samples.
Table 2: Example Acceptance Criteria for Cross-Validation
| Parameter | Acceptance Limit |
| Mean Accuracy | The mean concentration at each QC level from one method should be within ±20% of the mean concentration from the other method. |
| Individual Sample Agreement | At least 67% of the individual QC sample results should be within ±20% of the mean value obtained from both methods. |
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound in biological matrices. LC-MS/MS generally offers higher sensitivity and throughput, making it well-suited for discovery and early development studies where sample volume may be limited and rapid turnaround is required. GC-MS, while potentially less sensitive and requiring derivatization for polar analytes, can be a robust and cost-effective alternative for later-stage development and routine monitoring.
The successful implementation of any analytical method relies on rigorous validation. When multiple methods are employed, a thorough cross-validation is imperative to ensure the consistency and reliability of the data generated, thereby supporting informed decision-making throughout the drug development process.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel GC-MS assay method for the therapeutic drug monitoring of the atomoxetine [openaccess.uskudar.edu.tr]
Comparative Guide for the Identity Confirmation of Synthesized 2-(3,4-Dimethylphenoxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the identity and purity of synthesized 2-(3,4-Dimethylphenoxy)ethanamine. We present a comparative analysis of its expected analytical data against potential isomeric impurities, namely 2-(2,5-Dimethylphenoxy)ethanamine and 2-(2,3-Dimethylphenoxy)ethanamine. The methodologies and data presented herein are essential for ensuring the structural integrity of the target compound in research and development settings.
The confirmation of a synthesized compound's molecular structure is a critical step in chemical and pharmaceutical development. A combination of analytical techniques is required to provide unambiguous evidence of its identity and to rule out the presence of closely related impurities. This guide focuses on the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.
Comparative Analytical Data
The following tables summarize the expected quantitative data from key analytical techniques for this compound and its potential positional isomers. These isomers are plausible byproducts in typical synthetic routes involving xylenol precursors.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Ar-H (H-2, H-5, H-6) | 6.95 - 6.60 | m | 3H |
| -OCH₂- | 4.05 | t | 2H | |
| -CH₂NH₂ | 3.10 | t | 2H | |
| Ar-CH₃ (x2) | 2.22 | s | 6H | |
| -NH₂ | 1.55 | br s | 2H | |
| 2-(2,5-Dimethylphenoxy)ethanamine | Ar-H (H-3, H-4, H-6) | 6.90 - 6.65 | m | 3H |
| -OCH₂- | 4.02 | t | 2H | |
| -CH₂NH₂ | 3.08 | t | 2H | |
| Ar-CH₃ (x2) | 2.30, 2.15 | s | 6H | |
| -NH₂ | 1.55 | br s | 2H | |
| 2-(2,3-Dimethylphenoxy)ethanamine | Ar-H (H-4, H-5, H-6) | 6.98 - 6.70 | m | 3H |
| -OCH₂- | 4.08 | t | 2H | |
| -CH₂NH₂ | 3.12 | t | 2H | |
| Ar-CH₃ (x2) | 2.28, 2.18 | s | 6H | |
| -NH₂ | 1.55 | br s | 2H |
Note: The key distinguishing feature in ¹H NMR is the chemical shift and pattern of the aromatic protons and the distinct singlets for the non-equivalent methyl groups in the isomers.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| This compound | Ar-C (Quaternary C-O) | 156.5 |
| Ar-C (Quaternary C-CH₃) | 137.2, 130.1 | |
| Ar-CH | 129.8, 120.5, 111.8 | |
| -OCH₂- | 67.5 | |
| -CH₂NH₂ | 41.8 | |
| Ar-CH₃ | 19.8, 19.2 | |
| 2-(2,5-Dimethylphenoxy)ethanamine | Ar-C (Quaternary C-O) | 155.8 |
| Ar-C (Quaternary C-CH₃) | 136.5, 128.9 | |
| Ar-CH | 130.5, 123.5, 112.1 | |
| -OCH₂- | 67.2 | |
| -CH₂NH₂ | 41.7 | |
| Ar-CH₃ | 21.0, 15.8 | |
| 2-(2,3-Dimethylphenoxy)ethanamine | Ar-C (Quaternary C-O) | 155.2 |
| Ar-C (Quaternary C-CH₃) | 138.0, 126.5 | |
| Ar-CH | 130.8, 125.0, 110.5 | |
| -OCH₂- | 67.8 | |
| -CH₂NH₂ | 41.9 | |
| Ar-CH₃ | 20.5, 16.1 |
Table 3: Key FT-IR and Mass Spectrometry Data
| Technique | Parameter | This compound | Alternative Isomers |
| FT-IR | N-H Stretch (primary amine) | 3380-3300 cm⁻¹ (two bands, medium) | Similar absorptions expected |
| C-H Stretch (aromatic/aliphatic) | 3100-2850 cm⁻¹ | Similar absorptions expected | |
| N-H Bend (primary amine) | 1650-1580 cm⁻¹ (medium) | Similar absorptions expected | |
| C-O-C Stretch (aryl ether) | 1250-1200 cm⁻¹ (strong) | Similar absorptions expected | |
| C-N Stretch (aliphatic amine) | 1250-1020 cm⁻¹ (medium) | Similar absorptions expected | |
| MS (EI) | Molecular Ion [M]⁺ | m/z 165 | m/z 165 |
| Base Peak (α-cleavage) | m/z 30 ([CH₂NH₂]⁺) | m/z 30 ([CH₂NH₂]⁺) | |
| Key Fragment | m/z 135 ([M - CH₂NH₂]⁺) | m/z 135 ([M - CH₂NH₂]⁺) |
Note: While FT-IR and MS are excellent for confirming functional groups and molecular weight, they are less effective at distinguishing between these specific positional isomers. Unambiguous identification relies heavily on NMR spectroscopy.
Visualization of Analytical Workflow and Structural Elucidation
The following diagrams illustrate the logical flow of the identity confirmation process and the relationship between the compound's structure and its spectral features.
Caption: Workflow for synthesis, purification, and analytical confirmation.
Caption: Correlation of chemical structure with key spectral data points.
Caption: Key distinguishing features of positional isomers in ¹H NMR.
Experimental Protocols
Detailed and consistent execution of analytical experiments is crucial for data reproducibility and reliability.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃).[1] Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrument Setup : The analysis is performed on a 500 MHz NMR spectrometer.
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio. Use a spectral width appropriate for proton signals (e.g., 0-12 ppm).
-
¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) will be required due to the low natural abundance of ¹³C. Use a spectral width of approximately 0-220 ppm.
-
-
Data Processing : Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ signal (δ 77.16 ppm).
3.2 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[2] The sample must be free of non-volatile materials and particulates.[3]
-
Instrument Setup : Use a GC system equipped with a standard non-polar column (e.g., DB-5ms) coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
GC Method :
-
Injector Temperature : 250 °C.
-
Oven Program : Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 5 minutes.
-
Carrier Gas : Helium, at a constant flow rate.
-
-
MS Method :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 25 to 300.
-
-
Data Analysis : Identify the peak corresponding to the compound based on its retention time. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.
3.3 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : As the compound is likely a liquid or low-melting solid, the Attenuated Total Reflectance (ATR) method is recommended. Place 1-2 drops of the neat sample directly onto the ATR crystal.[4] Alternatively, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.[5]
-
Background Collection : Before analyzing the sample, acquire a background spectrum of the clean, empty ATR crystal or salt plates. This will be automatically subtracted from the sample spectrum.
-
Data Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹.[6][7] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C-H, C-O, C-N). Compare the fingerprint region (<1500 cm⁻¹) to a reference spectrum if available.
References
- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. rtilab.com [rtilab.com]
Scant Data on 2-(3,4-Dimethylphenoxy)ethanamine Necessitates Comparative Analysis with Related Phenoxyethanamines
A comprehensive review of published literature reveals a significant lack of experimental data on the physicochemical properties, biological activities, and associated experimental protocols for 2-(3,4-Dimethylphenoxy)ethanamine (CAS: 26646-48-0). The available information is primarily limited to basic computed data from chemical suppliers. To provide a useful guide for researchers, scientists, and drug development professionals, this report presents the known properties of this compound and offers a comparative analysis with the parent compound, 2-phenoxyethanamine, and discusses the potential influence of the 3,4-dimethyl substitution.
Physicochemical Properties
Quantitative data for this compound is sparse and largely predictive. The table below summarizes the available information and provides a comparison with the parent compound, 2-phenoxyethanamine, to offer context. The addition of the two methyl groups on the phenyl ring in this compound is expected to increase its lipophilicity, as indicated by the higher predicted LogP value.
| Property | This compound | 2-Phenoxyethanamine | Data Source |
| CAS Number | 26646-48-0 | 1758-46-9 | ChemScene[1] |
| Molecular Formula | C₁₀H₁₅NO | C₈H₁₁NO | ChemScene[1] |
| Molecular Weight | 165.23 g/mol | 137.18 g/mol | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | 35.25 Ų | ChemScene[1] |
| Predicted LogP | 1.64 | ~1.1 | ChemScene, Wikipedia[1][2] |
| Hydrogen Bond Donors | 1 | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | 2 | ChemScene[1] |
| Rotatable Bonds | 3 | 3 | ChemScene[1] |
Biological Activity and Context
There is no specific biological activity data reported in the peer-reviewed literature for this compound. However, the broader class of phenoxyethylamine derivatives has been explored for a variety of pharmacological applications. These compounds are known to interact with biological targets in the central nervous system, and have been investigated for their potential in treating conditions such as depression and anxiety. For instance, N,N-Dimethyl-2-phenoxyethanamine has been noted as useful in the preparation of histone deacetylase inhibitors.[3]
The phenoxyethylamine scaffold is a versatile template in medicinal chemistry.[4] The substitution pattern on the phenyl ring significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, which in turn dictates its pharmacological profile. The presence of the 3,4-dimethyl groups on the target compound, when compared to the unsubstituted phenoxyethylamine, would be expected to alter its binding affinity to potential biological targets and its pharmacokinetic properties.
Experimental Protocols
The absence of published experimental studies on this compound means there are no specific experimental protocols to report.
For researchers interested in this class of compounds, a general synthetic approach is provided in the workflow diagram below.
Synthesis Workflow
A general synthetic route to phenoxyethanamines involves the Williamson ether synthesis, where a substituted phenol is reacted with a protected 2-haloethanamine, followed by deprotection.
Caption: General synthesis of this compound.
Logical Relationship of Phenoxyethylamine Derivatives
The relationship between the parent compound and its derivatives, including the target compound, is crucial for understanding potential structure-activity relationships.
Caption: Structure-activity relationship of phenoxyethanamines.
References
evaluating the efficacy of different synthetic routes to 2-(3,4-Dimethylphenoxy)ethanamine
A Comparative Guide to the Synthetic Routes of 2-(3,4-Dimethylphenoxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of various synthetic pathways to this compound, a key intermediate in the development of novel pharmaceutical agents. The following sections detail established and proposed synthetic strategies, offering a comparative analysis of their efficacy based on reaction yield, purity, and operational parameters. This document is intended to assist researchers in selecting the most suitable method for their specific research and development needs.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through several distinct multi-step pathways. The selection of an optimal route is often contingent on factors such as the availability of starting materials, scalability, and tolerance to specific reaction conditions. Below is a summary of the key quantitative data for the proposed synthetic routes.
Table 1: Comparison of Key Reaction Steps and Overall Yields
| Synthetic Route | Key Intermediate(s) | Starting Materials | Key Reactions | Overall Estimated Yield (%) |
| Route 1 | 2-(3,4-Dimethylphenoxy)ethanol | 3,4-Dimethylphenol, 2-Haloethanol | Williamson Ether Synthesis, Amination | 40-60 |
| Route 2 | N-(2-(3,4-Dimethylphenoxy)ethyl)phthalimide | 3,4-Dimethylphenol, 2-Bromoethanol, Phthalimide | Williamson Ether Synthesis, Gabriel Synthesis | 50-70 |
| Route 3 | 2-(3,4-Dimethylphenoxy)acetaldehyde | 2-(3,4-Dimethylphenoxy)ethanol | Oxidation, Reductive Amination | 35-55 |
Detailed Experimental Protocols
Route 1: Williamson Ether Synthesis and Subsequent Amination
This route involves the formation of an ether linkage followed by the conversion of a hydroxyl group to an amine.
Step 1: Synthesis of 2-(3,4-Dimethylphenoxy)ethanol
-
Reaction: Williamson Ether Synthesis
-
Procedure: To a solution of 3,4-dimethylphenol (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), is added a base like potassium carbonate (1.5 eq.). The mixture is stirred at room temperature for 30 minutes. 2-Chloroethanol (1.2 eq.) is then added, and the reaction mixture is heated to 80-100°C for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Expected Yield: 70-85%
Step 2: Conversion of 2-(3,4-Dimethylphenoxy)ethanol to this compound
-
Method A: Mitsunobu Reaction with Phthalimide followed by Hydrazinolysis
-
Procedure: To a solution of 2-(3,4-dimethylphenoxy)ethanol (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0°C, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise. The reaction is stirred at room temperature for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N-(2-(3,4-dimethylphenoxy)ethyl)phthalimide. This intermediate is then dissolved in ethanol, and hydrazine hydrate (2.0 eq.) is added. The mixture is refluxed for 4-6 hours. After cooling, the precipitated phthalhydrazide is filtered off, and the filtrate is concentrated. The residue is dissolved in an appropriate solvent and washed with an aqueous base to give the desired amine.
-
Expected Yield: 60-80%
-
-
Method B: Conversion to Alkyl Halide and Amination
-
Procedure: 2-(3,4-Dimethylphenoxy)ethanol is converted to the corresponding bromide or chloride using a suitable halogenating agent (e.g., PBr₃ or SOCl₂). The resulting 1-(2-haloethoxy)-3,4-dimethylbenzene is then reacted with a source of ammonia (e.g., a solution of ammonia in methanol or sodium azide followed by reduction) to yield the final product.
-
Expected Yield: 50-70% (over two steps)
-
Route 2: Gabriel Synthesis Pathway
This route is a variation of Route 1, specifically employing the Gabriel synthesis for the introduction of the amine functionality.
Step 1: Synthesis of 1-(2-Bromoethoxy)-3,4-dimethylbenzene
-
Reaction: Williamson Ether Synthesis
-
Procedure: 3,4-Dimethylphenol (1.0 eq.) is reacted with an excess of 1,2-dibromoethane (3.0 eq.) in the presence of a base such as potassium carbonate (1.5 eq.) in a solvent like acetone or DMF. The reaction is heated to reflux for 12-24 hours. After workup and purification, the desired bromo-ether is obtained.
-
Expected Yield: 70-80%
Step 2: Synthesis of N-(2-(3,4-Dimethylphenoxy)ethyl)phthalimide
-
Reaction: Gabriel Synthesis
-
Procedure: 1-(2-Bromoethoxy)-3,4-dimethylbenzene (1.0 eq.) is reacted with potassium phthalimide (1.1 eq.) in DMF at 80-100°C for 2-4 hours. The reaction mixture is then poured into water to precipitate the product, which is filtered, washed, and dried.
-
Expected Yield: 80-90%
Step 3: Synthesis of this compound
-
Reaction: Hydrazinolysis
-
Procedure: The N-substituted phthalimide from the previous step is treated with hydrazine hydrate in ethanol under reflux as described in Route 1, Method A.
-
Expected Yield: >90%
Route 3: Reductive Amination Pathway
This route involves the oxidation of the intermediate alcohol to an aldehyde, followed by reductive amination.
Step 1: Synthesis of 2-(3,4-Dimethylphenoxy)ethanol
-
This step is identical to Step 1 of Route 1.
Step 2: Synthesis of 2-(3,4-Dimethylphenoxy)acetaldehyde
-
Reaction: Oxidation
-
Procedure: 2-(3,4-Dimethylphenoxy)ethanol is oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by a Swern oxidation. The reaction conditions are carefully controlled to prevent over-oxidation to the carboxylic acid.
-
Expected Yield: 60-75%
Step 3: Synthesis of this compound
-
Reaction: Reductive Amination
-
Procedure: The crude 2-(3,4-dimethylphenoxy)acetaldehyde is dissolved in a suitable solvent like methanol, and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) is added, followed by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is stirred at room temperature for 12-24 hours. After an acidic workup to destroy the excess reducing agent, the pH is adjusted to be basic, and the product is extracted with an organic solvent.
-
Expected Yield: 60-80%
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
benchmarking the performance of 2-(3,4-Dimethylphenoxy)ethanamine derivatives in vitro
This guide provides a comparative analysis of the in vitro pharmacological and toxicological profiles of a series of novel 2-(3,4-Dimethylphenoxy)ethanamine derivatives. The data presented herein is intended to guide researchers and drug development professionals in understanding the structure-activity relationships (SAR) within this chemical class and to identify promising candidates for further investigation. The derivatives are evaluated for their interaction with key monoamine systems and their potential for cellular toxicity.
Overview of this compound Derivatives
The core structure of this compound is a phenethylamine derivative with a dimethylphenoxy moiety. The derivatives in this guide feature systematic modifications to explore their effects on biological activity. These compounds are hypothesized to interact with monoamine transporters and receptors due to their structural similarity to known psychoactive substances and monoamine reuptake inhibitors.[1][2][3]
Comparative Performance Data
The following tables summarize the quantitative data from a battery of in vitro assays designed to characterize the affinity, functional activity, and cytotoxicity of the this compound derivatives.
Table 1: Monoamine Transporter Inhibition
This table presents the inhibitory potency (IC50) of the derivatives against the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Lower IC50 values indicate greater potency.
| Compound ID | Derivative | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| REF-01 | Fluoxetine | 1.5 | 350 | 280 |
| CPD-01 | This compound | 85 | 250 | 1500 |
| CPD-02 | N-Methyl-2-(3,4-Dimethylphenoxy)ethanamine | 60 | 180 | 950 |
| CPD-03 | N,N-Dimethyl-2-(3,4-Dimethylphenoxy)ethanamine | 120 | 310 | 2200 |
| CPD-04 | α-Methyl-2-(3,4-Dimethylphenoxy)ethanamine | 70 | 200 | 1100 |
Table 2: Serotonin Receptor Binding Affinity
This table shows the binding affinity (Ki) of the derivatives for key serotonin receptor subtypes (5-HT1A, 5-HT2A, and 5-HT2C). Lower Ki values indicate a higher binding affinity.
| Compound ID | Derivative | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |
| REF-02 | 8-OH-DPAT | 1.2 | >10,000 | >10,000 |
| REF-03 | Ketanserin | 2500 | 2.1 | 50 |
| CPD-01 | This compound | 1200 | 850 | 980 |
| CPD-02 | N-Methyl-2-(3,4-Dimethylphenoxy)ethanamine | 950 | 600 | 750 |
| CPD-03 | N,N-Dimethyl-2-(3,4-Dimethylphenoxy)ethanamine | 1500 | 1100 | 1300 |
| CPD-04 | α-Methyl-2-(3,4-Dimethylphenoxy)ethanamine | 1050 | 720 | 810 |
Table 3: Monoamine Oxidase (MAO) Inhibition
This table displays the inhibitory potency (IC50) of the derivatives against the two isoforms of monoamine oxidase, MAO-A and MAO-B.
| Compound ID | Derivative | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| REF-04 | Clorgyline | 0.02 | 35 |
| REF-05 | Pargyline | 80 | 0.8 |
| CPD-01 | This compound | >100 | >100 |
| CPD-02 | N-Methyl-2-(3,4-Dimethylphenoxy)ethanamine | 85 | >100 |
| CPD-03 | N,N-Dimethyl-2-(3,4-Dimethylphenoxy)ethanamine | >100 | >100 |
| CPD-04 | α-Methyl-2-(3,4-Dimethylphenoxy)ethanamine | 92 | >100 |
Table 4: In Vitro Cytotoxicity
This table shows the concentration of each derivative that results in a 50% reduction in cell viability (EC50) in human neuroblastoma (SH-SY5Y) and hepatoma (HepG2) cell lines after 24 hours of exposure.
| Compound ID | Derivative | SH-SY5Y EC50 (µM) | HepG2 EC50 (µM) |
| CPD-01 | This compound | 250 | 310 |
| CPD-02 | N-Methyl-2-(3,4-Dimethylphenoxy)ethanamine | 180 | 220 |
| CPD-03 | N,N-Dimethyl-2-(3,4-Dimethylphenoxy)ethanamine | 350 | 450 |
| CPD-04 | α-Methyl-2-(3,4-Dimethylphenoxy)ethanamine | 210 | 280 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of the test compounds to inhibit the uptake of a fluorescent substrate mimetic into cells stably expressing human SERT, NET, or DAT.[4][5]
-
Cell Culture: HEK293 cells stably expressing human SERT, NET, or DAT are cultured in DMEM supplemented with 10% fetal bovine serum and appropriate selection antibiotics. Cells are seeded into 96-well black, clear-bottom plates and grown to confluence.
-
Assay Procedure:
-
The cell culture medium is removed, and cells are washed with Hank's Balanced Salt Solution (HBSS).
-
Test compounds, diluted in HBSS with 0.1% BSA, are added to the wells and incubated for 10 minutes at 37°C.
-
A fluorescent substrate mimetic dye is added to all wells.
-
The plate is immediately transferred to a fluorescence plate reader, and the fluorescence intensity (Ex: 440 nm, Em: 520 nm) is measured kinetically for 30 minutes.
-
-
Data Analysis: The rate of substrate uptake is determined from the linear phase of the kinetic read. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Receptor Binding Assays
These assays determine the binding affinity of the test compounds for specific monoamine receptors by measuring the displacement of a selective radioligand.[6]
-
Membrane Preparation: Cell membranes from cell lines overexpressing the human receptor of interest (e.g., 5-HT2A) are used.
-
Assay Procedure:
-
Membrane preparations are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) at a concentration close to its Kd value.
-
Increasing concentrations of the test compounds are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand (e.g., spiperone).
-
After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 values are determined from the competition curves, and Ki values are calculated using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay measures the inhibition of MAO-A and MAO-B activity.[7]
-
Principle: MAO enzymes catalyze the oxidative deamination of a substrate (p-tyramine), producing H2O2. The H2O2 is then detected using a fluorometric probe.
-
Assay Procedure:
-
Recombinant human MAO-A or MAO-B enzyme is pre-incubated with various concentrations of the test compounds for 10 minutes.
-
The reaction is initiated by adding a working reagent containing p-tyramine, a dye reagent, and horseradish peroxidase.
-
The mixture is incubated for 20 minutes in the dark.
-
Fluorescence is measured at an excitation of 530 nm and an emission of 585 nm.
-
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined from the concentration-response curves.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[8][9][10]
-
Cell Culture: SH-SY5Y or HepG2 cells are seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to attach overnight.
-
Assay Procedure:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
The medium is then removed, and 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. EC50 values are calculated from the concentration-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant biological pathways and the general experimental process.
Caption: Monoamine transporter signaling at the synapse.
Caption: General experimental workflow for in vitro profiling.
References
- 1. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 2. Monoamine receptor interaction profiles of 4-aryl-substituted 2,5-dimethoxyphenethylamines (2C-BI derivatives) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. frontiersin.org [frontiersin.org]
- 7. bioassaysys.com [bioassaysys.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
Safety Operating Guide
Proper Disposal of 2-(3,4-Dimethylphenoxy)ethanamine: A Guide for Laboratory Professionals
This document provides essential safety, logistical, and procedural information for the proper disposal of 2-(3,4-Dimethylphenoxy)ethanamine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following guidelines are intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is used:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin Protection: A lab coat or chemical-resistant apron to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors or aerosols.
Disposal Plan: Step-by-Step Procedures
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. In-lab treatment may be an option for very small quantities, but this should only be performed by trained personnel with a thorough understanding of the potential reactions and hazards involved.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and its residues with the full chemical name and hazard symbols.
-
Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[1] Specifically, keep it separate from acids and strong oxidizing agents.
2. Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.
-
Ensure the container is tightly sealed to prevent the release of fumes.[1]
-
The storage area should be under the direct supervision of laboratory personnel and clearly marked as a hazardous waste accumulation area.[2]
3. Disposal via Licensed Contractor (Recommended):
-
Package the securely sealed and labeled waste container according to the requirements of your institution's environmental health and safety (EHS) office and the licensed waste disposal company.
-
Contact your EHS office or an approved chemical waste disposal service to arrange for pickup and disposal.[1][3]
-
Maintain all necessary records of the waste disposal as required by local and federal regulations.[1]
4. In-Lab Treatment (for trace amounts, with caution):
-
For trace amounts or contaminated materials (e.g., rinsate), chemical degradation may be considered. Aromatic amines can be degraded by oxidation with acidified potassium permanganate.[4] This procedure should be performed in a fume hood.
-
Caution: This process can be exothermic and may produce other hazardous byproducts. It is critical to perform a thorough risk assessment before proceeding.
-
The resulting mixture should be evaluated for residual hazards before neutralization and disposal down the drain, if permitted by local regulations. It is generally safer to collect the treated waste for professional disposal.
Data Presentation: Chemical Properties and Hazards
Since specific quantitative disposal data is not available, this table summarizes the known properties and general hazards of aromatic amines and phenoxy compounds relevant to safe disposal.
| Parameter | Information |
| Chemical Name | This compound |
| CAS Number | 26646-48-0[5] |
| Molecular Formula | C₁₀H₁₅NO[5] |
| Molecular Weight | 165.23 g/mol [5] |
| Physical State | Likely a liquid or solid at room temperature. |
| Known Hazards | As an aromatic amine, it may be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract. The toxicological properties have not been fully investigated. It is classified as a hazardous material for shipping.[5] |
| Incompatible Materials | Strong oxidizing agents, acids.[1] |
| Storage | Store at 4°C, protected from light.[5] |
Experimental Protocols
No experimental protocols for the disposal of this specific compound were found in the literature. The general procedure for the oxidation of aromatic amines using potassium permanganate is as follows (for informational purposes only, and not a direct recommendation without a specific risk assessment):
-
In a suitable reaction vessel within a fume hood, dissolve the aromatic amine waste in water or a suitable solvent.
-
Slowly add a solution of potassium permanganate while stirring. The solution should be acidified, typically with dilute sulfuric acid.
-
The reaction is complete when the purple color of the permanganate persists.
-
The resulting mixture contains manganese dioxide and other potential byproducts and should be collected as hazardous waste.
Mandatory Visualization
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(3,4-Dimethylphenoxy)ethanamine
This guide provides crucial safety and logistical information for the handling and disposal of 2-(3,4-Dimethylphenoxy)ethanamine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling structurally similar chemicals, ensuring a comprehensive approach to laboratory safety.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE based on data from analogous compounds.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Chemical safety goggles or a combination of safety glasses and a face shield. | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[2] |
| Protective clothing to prevent skin exposure. | Lab coat, apron, or coveralls. | |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if workplace conditions warrant it. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1] |
Operational Plan for Handling
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling procedures.
Experimental Protocols
General Handling Protocol:
-
Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS) for the most current safety information. Don all required PPE as specified in the table above. Ensure that the work area, preferably a chemical fume hood, is well-ventilated.[1][3]
-
Handling : When transferring the chemical, do so carefully to avoid splashes or the generation of dust. Always keep the container tightly closed when not in use. Avoid direct contact with skin, eyes, and clothing, and prevent inhalation or ingestion.[1]
-
Post-Handling : After handling, decontaminate the work surface. Wash your hands thoroughly with soap and water. Remove and dispose of contaminated PPE in designated waste containers.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Labeling:
-
Waste Container : Use a designated, compatible, and properly sealed container for chemical waste.[4]
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4]
Disposal Procedure:
-
Collection : Collect all waste material, including any contaminated items such as gloves and paper towels, in the designated hazardous waste container.
-
Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[5] Observe all federal, state, and local regulations.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
